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Texaline

Cat. No.: B1683118
M. Wt: 266.25 g/mol
InChI Key: SDHIXARCLVIOJM-UHFFFAOYSA-N
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Description

Texaline has been reported in Amyris elemifera with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O3 B1683118 Texaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-pyridin-3-yl-1,3-oxazole

InChI

InChI=1S/C15H10N2O3/c1-2-11(7-16-5-1)15-17-8-14(20-15)10-3-4-12-13(6-10)19-9-18-12/h1-8H,9H2

InChI Key

SDHIXARCLVIOJM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=C(O3)C4=CN=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Texaline;  Texalin; 

Origin of Product

United States

Foundational & Exploratory

Texaline: A Technical Overview of its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texaline is a naturally occurring oxazole-containing alkaloid. Its chemical structure and classification place it within a group of heterocyclic compounds that have garnered interest for their potential biological activities. This technical guide provides a comprehensive summary of the currently available scientific literature regarding the natural sources of this compound and the methodologies for its isolation.

Natural Sources

This compound has been identified in plant species belonging to the Amyris genus, which is part of the Rutaceae family, commonly known as the citrus family. The specific plant species confirmed to produce this compound are:

  • Amyris texana (Texas Torchwood): This shrub is native to southern Texas and northeastern Mexico.[1] It is the source from which this compound was first reported.

  • Amyris elemifera (Sea Torchwood): Found in Florida, the Caribbean, and Central America, this species is another confirmed natural source of this compound.[1]

A phytochemical study of the ethanolic extract of Amyris elemifera leaves confirmed the presence of alkaloids.[2][3] The study indicated that these alkaloids are found in the non-polar and medium-polar fractions of the extract, suggesting they exist in their base form rather than as salts.[3]

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₅H₁₀N₂O₃
Molecular Weight 266.25 g/mol
IUPAC Name 5-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)-1,3-oxazole
Chemical Class Oxazole Alkaloid

Isolation and Extraction

Detailed, step-by-step experimental protocols for the isolation of this compound from its natural plant sources are not extensively detailed in recent, readily accessible scientific literature. The initial isolation was reported in a 1988 publication by Dominguez et al. in the journal Heterocycles.[1] While this foundational paper is cited in subsequent research, its specific experimental parameters are not fully reiterated.

However, a general workflow for the extraction of alkaloids from Amyris elemifera has been described, which can serve as a foundational methodology for targeting this compound.

General Experimental Workflow for Alkaloid Extraction from Amyris sp.

The following diagram outlines a logical workflow for the extraction and fractionation of alkaloids from Amyris plant material, based on a published phytochemical analysis of Amyris elemifera.[2][3]

Extraction_Workflow Plant_Material Dried & Powdered Amyris sp. Plant Material Extraction Ethanolic Extraction Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Ethanolic Extract (EE) Filtration->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation Hexane_Fraction Hexane Fraction (HF) (Non-polar) Fractionation->Hexane_Fraction Hexane EtOAc_Fraction Ethyl Acetate Fraction (EaF) (Medium-polar) Fractionation->EtOAc_Fraction Ethyl Acetate Butanol_Fraction Butanol Fraction (BF) (Polar) Fractionation->Butanol_Fraction Butanol

Caption: General workflow for the extraction and fractionation of compounds from Amyris species.

Methodological Considerations for this compound Isolation

Based on the general properties of alkaloids and the limited available data, a more detailed, hypothetical isolation protocol would likely involve the following steps:

  • Extraction: Maceration or Soxhlet extraction of the dried and powdered plant material (leaves and stems) with a polar solvent such as ethanol or methanol.

  • Acid-Base Extraction: To selectively separate the alkaloids, the crude extract would be subjected to an acid-base extraction. The extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with ammonium hydroxide) to deprotonate the alkaloids, which can then be extracted into a water-immiscible organic solvent like dichloromethane or chloroform.

  • Chromatography: The resulting alkaloid-rich fraction would be further purified using chromatographic techniques. This would likely involve:

    • Column Chromatography: Using silica gel or alumina as the stationary phase and a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different alkaloids.

    • Preparative Thin-Layer Chromatography (pTLC): For further purification of the fractions obtained from column chromatography.

    • High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound.

Biological Activity

The biological activity of naturally sourced this compound has been investigated to a limited extent. One study that synthesized this compound and related analogs for the evaluation of their antimycobacterial properties reported that natural this compound was inactive in their assays against Mycobacterium tuberculosis.[1] The same study did find that simpler, synthetic diaryloxazoles exhibited some activity.[1]

There is currently no published research detailing the signaling pathways affected by this compound.

Data Presentation

Due to the scarcity of published quantitative data regarding the isolation of this compound, a comprehensive data table for comparison cannot be constructed at this time. Key data points that would be valuable for future research include:

  • Yield of crude extract from the starting plant material (in % w/w).

  • Yield of the alkaloid fraction after acid-base extraction (in % w/w of the crude extract).

  • Yield of pure this compound after chromatographic purification (in % w/w of the alkaloid fraction or the initial plant material).

  • Purity of the isolated this compound as determined by HPLC or other analytical techniques.

  • Quantitative biological activity data (e.g., IC₅₀ or MIC values) across various assays and cell lines.

Conclusion

References

Unraveling the Synthesis of Texaline: A Hypothetical Biosynthetic Pathway in Amyris texana

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Texaline, an oxazole-containing alkaloid isolated from Amyris texana (Texas torchwood), has garnered interest for its unique chemical scaffold. However, to date, the biosynthetic pathway responsible for its production in this native Texas shrub remains unelucidated. This technical guide presents a hypothetical biosynthetic pathway for this compound, constructed from established principles of natural product biosynthesis and known enzymatic reactions. By proposing a plausible sequence of molecular transformations, this document aims to provide a foundational roadmap for researchers seeking to experimentally validate and engineer the production of this and related compounds. The proposed pathway involves the convergence of precursors from the shikimate and aspartate pathways, culminating in the formation of the characteristic 2,5-disubstituted oxazole core of this compound. This guide also outlines the classes of enzymes likely involved and suggests key experimental protocols to investigate and confirm the proposed biosynthetic steps.

Introduction

Amyris texana, a member of the Rutaceae family, is a plant native to Texas and northeastern Mexico.[1] It is known to produce a variety of secondary metabolites, including the oxazole alkaloid this compound.[2] The structure of this compound, featuring a 2,5-disubstituted oxazole ring with pyridine and 1,3-benzodioxole moieties, presents an interesting biosynthetic puzzle.[3] While the biosynthesis of many alkaloid classes, such as isoquinoline and indole alkaloids, has been extensively studied, the pathways leading to oxazole-containing natural products, particularly in plants, are less understood.[4][5]

This guide proposes a hypothetical biosynthetic pathway for this compound in Amyris texana. The proposed pathway is based on analogous reactions found in the biosynthesis of other pyridine, benzodioxole, and oxazole-containing natural products.[5][6]

Proposed Hypothetical Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is a convergent pathway, likely originating from two distinct primary metabolic routes: the shikimate pathway for the 1,3-benzodioxole portion and the aspartate pathway for the pyridine ring.

Biosynthesis of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole ring system is a common feature in many plant natural products and is typically derived from phenylpropanoid precursors.[5] We propose that the benzodioxole moiety of this compound originates from L-phenylalanine via the shikimate pathway.

  • L-Phenylalanine to Caffeic Acid: L-Phenylalanine is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Subsequent hydroxylations by cinnamate-4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) yield caffeic acid.

  • Formation of the Methylenedioxy Bridge: A key step is the formation of the 1,3-benzodioxole ring from caffeic acid. This is catalyzed by a cytochrome P450-dependent enzyme, a berberine bridge enzyme (BBE)-like enzyme , which facilitates the oxidative cyclization of a methylated catechol intermediate to form the methylenedioxy bridge. This would likely proceed through a 3,4-dihydroxy-5-substituted benzoic acid intermediate which then undergoes methylation and cyclization. For the purpose of this compound biosynthesis, we propose the formation of piperonylic acid .

Biosynthesis of the Pyridine Moiety

The pyridine ring of this compound is proposed to be derived from the aspartate pathway, leading to the formation of nicotinic acid, a common precursor for pyridine alkaloids.[3][6]

  • Aspartate to Nicotinic Acid: Aspartate is converted through a series of enzymatic steps, involving enzymes such as aspartate oxidase and quinolinate synthase , to form quinolinic acid. Quinolinate phosphoribosyltransferase (QPRT) then converts quinolinic acid to nicotinic acid mononucleotide, which is subsequently converted to nicotinic acid .

Formation of the Oxazole Ring and Final Assembly

The central oxazole ring of this compound is likely formed through the condensation of the two previously synthesized precursors, followed by cyclization and oxidation.

  • Precursor Activation and Condensation: We propose that nicotinic acid is activated to its CoA-thioester, nicotinoyl-CoA , by a CoA ligase . Similarly, a precursor derived from piperonylic acid, likely an amino ketone, is formed. The condensation of nicotinoyl-CoA with this amino ketone derivative of piperonylic acid would form an α-acylamino ketone intermediate.

  • Cyclodehydration and Oxidation: The α-acylamino ketone intermediate then undergoes cyclodehydration, a reaction that can be catalyzed by a dehydratase , to form an oxazoline ring. Subsequent oxidation of the oxazoline by an oxidase or dehydrogenase would yield the aromatic oxazole ring of this compound.

Visualization of the Hypothetical Pathway

The following diagrams illustrate the proposed biosynthetic pathway for this compound and the logical workflow for its elucidation.

This compound Biosynthetic Pathway cluster_shikimate Shikimate Pathway cluster_aspartate Aspartate Pathway cluster_assembly Oxazole Formation and Assembly L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3H Piperonylic Acid Piperonylic Acid Caffeic Acid->Piperonylic Acid Methylation & BBE-like Enzyme Piperonyl Amino Ketone Piperonyl Amino Ketone Piperonylic Acid->Piperonyl Amino Ketone Putative Steps Aspartate Aspartate Quinolinic Acid Quinolinic Acid Aspartate->Quinolinic Acid Aspartate Oxidase, Quinolinate Synthase Nicotinic Acid Nicotinic Acid Quinolinic Acid->Nicotinic Acid QPRT Nicotinoyl-CoA Nicotinoyl-CoA Nicotinic Acid->Nicotinoyl-CoA CoA Ligase alpha-Acylamino Ketone alpha-Acylamino Ketone Nicotinoyl-CoA->alpha-Acylamino Ketone Condensation Piperonyl Amino Ketone->alpha-Acylamino Ketone This compound Oxazoline This compound Oxazoline alpha-Acylamino Ketone->this compound Oxazoline Dehydratase This compound This compound This compound Oxazoline->this compound Oxidase

Caption: Hypothetical biosynthetic pathway of this compound in Amyris texana.

Experimental Workflow Start Start Hypothesize Pathway Propose Hypothetical Biosynthetic Pathway Start->Hypothesize Pathway PrecursorFeeding Precursor Feeding Studies (Isotopically Labeled Precursors) Hypothesize Pathway->PrecursorFeeding EnzymeAssays Enzyme Assays (in vitro validation) PrecursorFeeding->EnzymeAssays GeneIdentification Gene Identification (Transcriptomics, Genomics) EnzymeAssays->GeneIdentification HeterologousExpression Heterologous Expression & in vivo reconstitution GeneIdentification->HeterologousExpression PathwayValidation Pathway Validation HeterologousExpression->PathwayValidation End End PathwayValidation->End

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Quantitative Data Summary

As the biosynthetic pathway for this compound has not been experimentally determined, no quantitative data is currently available. The following table outlines the types of quantitative data that would be crucial to collect during the investigation of this pathway.

Data TypeDescriptionPotential Experimental Method(s)
Enzyme Kinetics Michaelis-Menten constants (Km, Vmax) for each enzyme in the pathway with their respective substrates.In vitro enzyme assays with purified recombinant enzymes and varying substrate concentrations.
Metabolite Concentrations Quantification of this compound and its proposed biosynthetic intermediates in different tissues of Amyris texana.Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS).
Gene Expression Levels Relative or absolute quantification of transcripts for the genes encoding the biosynthetic enzymes.Quantitative Real-Time PCR (qRT-PCR), RNA-Seq.
Precursor Incorporation Rates Percentage of isotopically labeled precursors incorporated into this compound and its intermediates.Isotope-labeling experiments followed by Mass Spectrometry or NMR analysis.

Experimental Protocols

The elucidation of the proposed this compound biosynthetic pathway will require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Precursor Feeding Studies with Isotopically Labeled Compounds
  • Objective: To trace the incorporation of putative precursors into the this compound molecule.

  • Protocol:

    • Synthesize or procure isotopically labeled precursors (e.g., 13C-L-phenylalanine, 15N-aspartate, 13C-nicotinic acid).

    • Administer the labeled precursors to Amyris texana seedlings or cell suspension cultures.

    • After a defined incubation period, harvest the plant material and perform a metabolite extraction.

    • Purify this compound from the extract using High-Performance Liquid Chromatography (HPLC).

    • Analyze the purified this compound using Mass Spectrometry (MS) to determine the mass shift due to isotope incorporation and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the positions of the labels.

Identification and Characterization of Biosynthetic Enzymes
  • Objective: To identify the genes encoding the enzymes of the this compound pathway and characterize their function.

  • Protocol:

    • Transcriptome Analysis: Extract RNA from Amyris texana tissues known to produce this compound and perform RNA sequencing (RNA-Seq). Identify candidate genes by homology to known biosynthetic enzymes from other species (e.g., PAL, C4H, methyltransferases, oxidases).

    • Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or S. cerevisiae).

    • Protein Purification: Express the recombinant proteins and purify them using affinity chromatography (e.g., His-tag or GST-tag).

    • In Vitro Enzyme Assays: Incubate the purified enzyme with its proposed substrate and necessary co-factors. Analyze the reaction products by LC-MS or HPLC to confirm the enzyme's catalytic activity. Determine kinetic parameters (Km, kcat) by varying substrate concentrations.

In Vivo Pathway Reconstitution
  • Objective: To confirm the function of the identified genes by reconstituting the pathway in a heterologous host.

  • Protocol:

    • Co-express the identified biosynthetic genes in a suitable host organism that does not endogenously produce this compound (e.g., Nicotiana benthamiana, Saccharomyces cerevisiae).

    • Provide the initial precursors to the engineered host.

    • Analyze the culture medium or cell extracts for the production of this compound and its intermediates using LC-MS.

Conclusion

The proposed hypothetical biosynthetic pathway for this compound provides a critical starting point for the investigation of this unique alkaloid's formation in Amyris texana. By leveraging established biosynthetic logic and outlining a clear experimental strategy, this guide aims to accelerate research in this area. The successful elucidation of the this compound pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and novel, structurally related compounds with potential applications in medicine and agriculture. The validation of this pathway awaits rigorous experimental investigation, which will undoubtedly reveal the intricate enzymatic machinery evolved by Amyris texana to synthesize this fascinating molecule.

References

Texaline Structure-Activity Relationship Studies: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides an in-depth technical analysis of the structure-activity relationships (SAR) of the natural product Texaline and its synthetic analogs. This compound, an oxazole-containing alkaloid, has been investigated for its antimycobacterial properties. This guide summarizes the key findings from synthetic chemistry efforts and biological evaluations, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to support further research and development in this area.

Introduction: The Quest for Novel Antimycobacterial Agents

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents to combat drug-resistant strains. Natural products have historically been a rich source of new chemical scaffolds for drug discovery. This compound, an alkaloid containing a diaryloxazole core, was isolated from Amyris texana and A. elemifera. Its unique structure has prompted investigations into its potential as an antimycobacterial agent and has served as a basis for synthetic exploration to understand the structural requirements for biological activity.

This guide focuses on a key study that synthesized this compound and a series of simpler diaryloxazole analogs to probe the structure-activity relationship. The findings reveal that while this compound itself is inactive, certain structural modifications to its core scaffold yield compounds with significant antimycobacterial activity and modest selectivity, identifying them as potential leads for further optimization.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs was undertaken to provide material for biological testing and to explore the impact of structural modifications on activity. The general synthetic workflow involves the condensation of an α-bromoketone with an appropriate amide.

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_products Final Products A 3,4-(Methylenedioxy)acetophenone D α-Bromoketone A->D Bromination B Pyridine-3-carboxamide C Nicotinamide E N-Phenacylnicotinamide C->E Reaction with α-Bromoketone F This compound D->F Condensation with Pyridine-3-carboxamide G Diaryloxazole Analogs E->G Cyclization

Caption: General synthetic workflow for this compound and its analogs.

Structure-Activity Relationship (SAR) Data

The antimycobacterial activity and cytotoxicity of this compound and its synthesized analogs were evaluated to determine the impact of their structural features. The activity against Mycobacterium tuberculosis was determined using the Microplate Alamar Blue Assay (MABA), while cytotoxicity was assessed against a Vero cell line using a luciferase reporter phage (LRP) assay. The key quantitative data are summarized below.[1]

CompoundStructureR1R2M. tuberculosis MIC (µg/mL)[1]Vero Cell IC50 (µg/mL)[1]Selectivity Index (IC50/MIC)
This compound (1) this compound Structure3-pyridyl3,4-methylenedioxyphenyl>128>128-
Analog 8 Analog 84-methoxyphenylPhenyl12.5>128>10.2
Analog 9 Analog 94-chlorophenylPhenyl6.25609.6
Analog 10 Analog 104-pyridylPhenyl50>128>2.6
Amide 11 Analog 11-->128>128-

Note: Structures for analogs 8, 9, 10, and 11 are simplified representations based on the descriptions in the source literature. Amide 11 is the precursor to oxazole 8.

The SAR data reveals several critical insights:

  • This compound's Inactivity: The natural product this compound was found to be inactive against M. tuberculosis in the assays used.[1]

  • Importance of the Oxazole Core: The amide precursor (11) to one of the active oxazoles was inactive, highlighting the necessity of the oxazole ring for antimycobacterial activity.[1]

  • Simpler Diaryloxazoles Are Active: In contrast to this compound, simpler diaryloxazoles (analogs 8, 9, and 10) demonstrated significant activity.[1]

  • Influence of Substituents: The nature of the aryl substituents has a pronounced effect on activity. A 4-chlorophenyl group (Analog 9) conferred the highest potency among the tested analogs.[1]

G This compound This compound Simple_Diaryloxazoles Simpler Diaryloxazoles (e.g., Analogs 8, 9) This compound->Simple_Diaryloxazoles Simplification Increases Activity Amide_Precursor Amide Precursor (Analog 11) Simple_Diaryloxazoles->Amide_Precursor Oxazole ring is essential

Caption: Key structure-activity relationship insights.

Proposed Mechanism of Action

While the precise molecular target of the active diaryloxazole analogs has not been definitively identified, the mechanism of action for other antimycobacterial agents with similar structural features involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway. A plausible hypothesis is that these compounds target Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a crucial enzyme in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall. Inhibition of DprE1 disrupts the cell wall integrity, leading to bacterial death.

G Compound Active Diaryloxazole Analog DprE1 DprE1 Enzyme Compound->DprE1 Inhibition Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan Catalyzes CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall Essential for CellDeath Cell Death CellWall->CellDeath Disruption leads to

Caption: Proposed mechanism of action via DprE1 inhibition.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This assay provides a quantitative measure of the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[1][2][3]

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase).

  • Test compounds dissolved in DMSO.

  • Mycobacterium tuberculosis H37Rv culture.

  • Sterile 96-well microplates.

  • Alamar Blue reagent.

  • 20% Tween 80.

Procedure:

  • Compound Preparation: Serially dilute the test compounds in the 96-well plate using Middlebrook 7H9 broth to achieve a range of final concentrations. The final DMSO concentration should not exceed 1%.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of ~0.5). Dilute the culture to a final concentration that results in approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compounds. Include drug-free wells as growth controls and wells with medium only as sterile controls.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Data Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Luciferase Reporter Phage (LRP) Assay for Cytotoxicity

This assay determines the 50% inhibitory concentration (IC50) of a compound against a mammalian cell line (e.g., Vero cells) to assess its selectivity.[4][5]

Materials:

  • Vero (or other suitable mammalian) cells.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • A recombinant phage expressing luciferase (e.g., firefly luciferase).

  • Luciferase assay substrate (e.g., luciferin).

  • Sterile 96-well opaque-walled microplates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well opaque-walled plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • Phage Infection: Infect the cells with a luciferase reporter phage. The phage will efficiently deliver the luciferase gene into the metabolically active cells.

  • Lysis and Substrate Addition: After a suitable expression period (typically a few hours), lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

  • Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The light output is proportional to the number of viable, metabolically active cells. Calculate the percentage of cytotoxicity relative to the vehicle control. The IC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of this compound have demonstrated that while the natural product itself lacks antimycobacterial efficacy, its core diaryloxazole scaffold is a promising starting point for the development of new antituberculosis agents. The key takeaways are:

  • Simplification of the this compound structure is beneficial for activity.

  • The oxazole ring is a critical pharmacophoric element.

  • Substitutions on the aryl rings significantly modulate potency and selectivity.

Future research should focus on expanding the library of diaryloxazole analogs, particularly exploring substitutions at the 4-position of the phenyl ring, which showed promise with the chloro-substituted analog. Further investigation is required to confirm the proposed mechanism of action by conducting enzymatic assays with DprE1 and to optimize the lead compounds for improved potency and reduced toxicity, paving the way for potential preclinical development.

References

[1] Tetrahedron Letters, 2005, 46(43), 7355-7357. [2] Bio-protocol, 2021, DOI: 10.1038/s41467-021-21748-6. [3] Journal of Clinical Microbiology, 2001, 39(7), 2662-2665. [6] Methods in Molecular Biology, 2015, 1285, 281-292. [7] ResearchGate, 2015, DOI: 10.1007/978-1-4939-2450-9_17. [4] Scientific Reports, 2018, 8(1), 245. [5] Promega Corporation Technical Bulletin, TB281.

References

Unveiling the Anticancer Potential: A Technical Guide to Texaline's Cytotoxicity and Selectivity Index

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on a compound referred to as "Texaline." Therefore, this document serves as a comprehensive technical guide and template, outlining the essential components for evaluating the cytotoxicity and selectivity of a novel anticancer compound. The methodologies, data presentation formats, and visualizations provided herein are based on established practices in preclinical cancer research and can be adapted once specific experimental data for this compound become available.

Introduction

The discovery and development of novel anticancer agents with high efficacy and minimal side effects remain a cornerstone of oncological research. A critical initial step in this process is the in vitro evaluation of a compound's cytotoxic activity against cancer cells and its selectivity towards malignant versus non-malignant cells. This guide details the core principles and experimental frameworks for assessing the cytotoxicity and selectivity index of a hypothetical therapeutic candidate, "this compound." The intended audience for this whitepaper includes researchers, scientists, and drug development professionals actively involved in the preclinical assessment of anticancer compounds.

Core Concepts: Cytotoxicity and Selectivity Index

Cytotoxicity refers to the ability of a compound to cause cell death. In the context of cancer drug development, this is a desired effect against tumor cells. A key metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50) , which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency.

The Selectivity Index (SI) is a crucial parameter that measures the differential cytotoxicity of a compound between cancer cells and normal cells. It is calculated by dividing the IC50 value for a normal cell line by the IC50 value for a cancer cell line.[1] A higher SI value is desirable, as it suggests that the compound is more toxic to cancer cells while sparing healthy cells, thus predicting a potentially wider therapeutic window and fewer side effects in a clinical setting.[2][3] Generally, an SI value greater than 2 or 3 is considered indicative of selective anticancer activity.[1]

Experimental Protocols

A standardized and reproducible methodology is paramount for the accurate determination of cytotoxicity and selectivity. The following section outlines a typical experimental protocol.

Cell Lines and Culture

A panel of human cancer cell lines representing different tumor types (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HT29 - colorectal adenocarcinoma) and a non-cancerous human cell line (e.g., hMSC - human mesenchymal stem cells, or a non-cancerous cell line corresponding to the tissue of origin of the cancer cell lines) should be used. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[4]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the typical workflow for an MTT assay.

MTT_Assay_Workflow A Cell Seeding in 96-well Plate B Overnight Incubation A->B C Treatment with this compound (Serial Dilutions) B->C D Incubation (24, 48, or 72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Solubilization of Formazan Crystals F->G H Absorbance Reading G->H I Calculation of IC50 Values H->I

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Cytotoxicity of this compound

The cytotoxic activity of this compound against a panel of human cancer cell lines and a normal human cell line should be summarized in a table format, presenting the IC50 values at different time points.

Cell LineCell TypeIncubation Time (h)This compound IC50 (µM)Doxorubicin IC50 (µM)
A549Lung Carcinoma72DataData
MCF-7Breast Adenocarcinoma72DataData
HT29Colorectal Adenocarcinoma72DataData
hMSCNormal Mesenchymal Stem Cells72DataData

Table 1: Hypothetical Cytotoxicity (IC50) of this compound against Human Cancer and Normal Cell Lines. IC50 values are presented as the mean ± standard deviation from at least three independent experiments.

Selectivity Index of this compound

The selectivity index of this compound for each cancer cell line relative to the normal cell line should be calculated and presented in a separate table.

Cancer Cell LineThis compound Selectivity Index (SI)Doxorubicin Selectivity Index (SI)
A549Calculated ValueCalculated Value
MCF-7Calculated ValueCalculated Value
HT29Calculated ValueCalculated Value

Table 2: Hypothetical Selectivity Index of this compound. The Selectivity Index is calculated as: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line).

Hypothetical Mechanism of Action and Signaling Pathway

While the specific mechanism of action for this compound is unknown, many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Taxanes, for instance, disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][6] The diagram below illustrates a hypothetical signaling pathway that could be inhibited by a compound like this compound, leading to apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Anti_Apoptotic Anti-Apoptotic Proteins Kinase_B->Anti_Apoptotic Inhibits Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Pro_Apoptotic Pro-Apoptotic Proteins Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces Anti_Apoptotic->Pro_Apoptotic Inhibits Gene_Expression Proliferation & Survival Genes Transcription_Factor->Gene_Expression Induces Growth_Factor Growth_Factor Growth_Factor->Receptor Binds This compound This compound This compound->Kinase_A Inhibits

Figure 2: Hypothetical signaling pathway inhibited by this compound, leading to apoptosis.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro assessment of a novel anticancer compound, exemplified by the hypothetical "this compound." The presented protocols for determining cytotoxicity and selectivity are crucial for the initial screening and characterization of potential drug candidates. The data derived from these experiments, when applied to this compound, will be instrumental in guiding its further preclinical development. Future studies should aim to elucidate the precise molecular mechanism of action of this compound, including the identification of its direct molecular targets and the signaling pathways it modulates. In vivo studies will also be necessary to validate the in vitro findings and to assess the therapeutic efficacy and safety profile of this compound in a whole-organism context.

References

Texaline Alkaloid: A Technical Guide to its Discovery, Synthesis, and Biological Re-evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the oxazole alkaloid, Texaline. It details the history of its discovery, the initial claims of its biological activity, and the subsequent synthetic efforts that led to a re-evaluation of its therapeutic potential. This document consolidates all available quantitative data, presents detailed experimental protocols for its synthesis, and clarifies the historical discrepancies surrounding its bioactivity.

Introduction and History

This compound is a naturally occurring oxazole-containing alkaloid. The history of this compound is marked by an intriguing narrative of initial discovery and reported biological activity, which was later challenged by synthetic and re-evaluation studies. This guide aims to provide a clear and technically detailed timeline of these events.

Discovery and Initial Characterization

This compound was first isolated from the plants Amyris texana and Amyris elemifera, both belonging to the Rutaceae family. The initial report of its discovery and structure elucidation was published in 1988 by Dominguez, X. A., et al.[1]. This foundational work established this compound as a new natural product.

Initial Biological Activity and Subsequent Re-evaluation

The initial report of this compound's discovery was accompanied by a personal communication from the authors claiming that the compound exhibited antimycobacterial activity against Mycobacterium tuberculosis, M. avium, and M. kansasii with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. This claim positioned this compound as a potential lead compound for antitubercular drug discovery.

However, a 2005 study by Giddens, A. C., et al., which involved the first reported total synthesis of this compound, found the synthetic compound to be inactive in their antimycobacterial assays[2][3]. This subsequent study highlighted the critical importance of synthetic verification in natural product drug discovery.

Physicochemical and Spectroscopic Data

This compound is a diaryloxazole with the IUPAC name 5-(1,3-benzodioxol-5-yl)-2-pyridin-3-yl-1,3-oxazole. Its chemical structure and key properties are summarized below.

PropertyValueReference
Molecular Formula C₁₅H₁₀N₂O₃[PubChem CID: 473253]
Molecular Weight 266.25 g/mol [PubChem CID: 473253]
Appearance Not Reported (Natural); White Solid (Synthetic)[3]
Melting Point 167-169 °C (Synthetic)[3]
Spectroscopic Data

The following table summarizes the available spectroscopic data for synthetic this compound . The data from the original isolation by Dominguez et al. is not fully available in accessible literature.

TechniqueDataReference
¹H NMR (300 MHz, CDCl₃) δ 9.30 (1H, d, J=1.8 Hz), 8.75 (1H, dd, J=4.8, 1.5 Hz), 8.40 (1H, dt, J=8.0, 1.9 Hz), 7.46 (1H, dd, J=8.0, 4.8 Hz), 7.39 (1H, s), 7.20 (1H, d, J=1.7 Hz), 7.14 (1H, dd, J=8.1, 1.7 Hz), 6.91 (1H, d, J=8.1 Hz), 6.04 (2H, s)[3]
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) m/z 267.0768 (M+H)⁺, calculated for C₁₅H₁₁N₂O₃: 267.0770[3]

Experimental Protocols

Synthesis of this compound (Giddens et al., 2005)

The first total synthesis of this compound was achieved by Giddens et al. and served to confirm its structure and enabled the re-evaluation of its biological activity[2][3]. The synthetic route is a key aspect of this compound's history.

Experimental Workflow for the Synthesis of this compound

cluster_0 Preparation of Amide Precursor cluster_1 Cyclodehydration to Oxazole Ring A 3-Pyridinecarboxylic acid C Nicotinoyl chloride hydrochloride A->C SOCl₂ or (COCl)₂ B Oxalyl chloride E N-(2-Oxo-2-(3,4-methylenedioxyphenyl)ethyl)nicotinamide C->E Pyridine, CH₂Cl₂ D 2-Amino-3',4'-(methylenedioxy)acetophenone D->E G This compound E->G Reflux F Phosphorus oxychloride (POCl₃) F->G A Initial Isolation of this compound (Dominguez et al., 1988) B Claim of Antimycobacterial Activity (Personal Communication) A->B C Total Synthesis of this compound (Giddens et al., 2005) B->C Prompted Synthetic Effort D Biological Re-evaluation C->D E This compound Found to be Inactive in Antimycobacterial Assays D->E F Investigation of Simpler Diaryloxazoles D->F H No Further Studies on This compound's Biological Activity or Signaling Pathways E->H G Modest Antimycobacterial Activity Observed F->G

References

Physical and chemical properties of Texaline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals that the term "Texaline" primarily refers to a specific chemical compound. However, it is important to distinguish this from the trademarked name "Textilene®," which is a synthetic fabric made of PVC-coated polyester used for outdoor furniture and screens.[1][2][3] This guide will focus exclusively on the chemical compound this compound, as requested for a scientific audience.

It is crucial to note at the outset that publicly available research on this compound is limited. While the compound is cataloged in chemical databases and has been the subject of some targeted studies, a comprehensive body of literature detailing extensive experimental protocols and established signaling pathways is not available at this time.

Physical and Chemical Properties

This compound is a naturally occurring oxazole-containing alkaloid.[4] The majority of its available physical and chemical property data is computationally derived and sourced from chemical databases such as PubChem.

Table 1: Physicochemical Properties of this compound

Property Value / Description Data Source
Molecular Formula C₁₅H₁₀N₂O₃ PubChem[5]
Molecular Weight 266.25 g/mol PubChem[5]
IUPAC Name 5-(1,3-benzodioxol-5-yl)-2-pyridin-3-yl-1,3-oxazole PubChem[5]
Synonyms This compound, 5-(1,3-benzodioxol-5-yl)-2-(3-pyridyl)oxazole PubChem[5]
CAS Number 115070-72-9 PubChem
Appearance Not explicitly described in available literature -
Solubility Not explicitly described in available literature -
Melting Point Not explicitly described in available literature -
Boiling Point Not explicitly described in available literature -

| Density | Not explicitly described in available literature | - |

Biological Activity and Research Context

This compound has been isolated from plant sources, specifically Amyris texana and A. elemifera.[4] Its primary area of investigation has been in the context of antimicrobial activity.

Antimycobacterial and Trypanocidal Studies Research has been conducted on this compound and related synthetic compounds to explore their potential as antimycobacterial agents.[4] However, in the assays reported in one key study, this compound itself was found to be inactive against tuberculosis.[4] In contrast, some simpler diaryloxazole analogues synthesized during this research showed greater activity.[4]

Furthermore, related compounds were evaluated for their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. Several of these compounds demonstrated dose-dependent inhibition of the parasite's mitochondria and showed synergistic effects when combined with the standard drug benznidazole.[4] These active compounds also displayed low toxicity against human cells.[4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, synthesis, or biological assays of this compound are not available in the public scientific literature. The available research describes the synthesis of related compounds in general terms but does not provide a reproducible protocol for this compound itself. For instance, the general workflow for synthesizing and evaluating such compounds can be conceptualized as follows:

G cluster_synthesis Synthesis Phase cluster_bioassay Biological Evaluation Phase cluster_analysis Data Analysis Start Starting Materials (e.g., Diaryloxazoles) Synth Organic Synthesis of this compound Analogues Start->Synth Purify Purification & Characterization (e.g., Chromatography, NMR, MS) Synth->Purify Assay In vitro Assays (Antimycobacterial, Trypanocidal) Purify->Assay Test Compounds Tox Toxicity Screening (e.g., THP-1 cells, Erythrocytes) Assay->Tox Mito Mitochondrial Inhibition Assay Assay->Mito SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Synergy Synergy Analysis (with Benznidazole) Assay->Synergy End End SAR->End Identify Lead Candidates Synergy->End

Caption: Conceptual workflow for the synthesis and biological evaluation of this compound analogues.

Signaling Pathways and Mechanism of Action

There is no published information describing the specific signaling pathways modulated by this compound or its precise mechanism of action. The research into related compounds suggests that the mode of action for active analogues may involve the disruption of parasitic mitochondria, but this has not been confirmed or detailed for this compound itself.[4] Due to this lack of data, a signaling pathway diagram cannot be constructed.

References

The Solubility of Texaline in Organic Solvents: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Texaline, a naturally occurring oxazole alkaloid, has garnered interest for its potential biological activities. A comprehensive understanding of its physicochemical properties, particularly its solubility in various organic solvents, is crucial for its extraction, purification, synthesis, and formulation in drug development processes. This technical guide aims to consolidate the available data on the solubility of this compound in organic solvents. However, a thorough review of the current scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound. This document outlines the current state of knowledge and provides general guidance on methodologies for determining solubility, which will be essential for future research and development involving this compound.

Introduction to this compound

This compound is a natural product that has been isolated from plant sources. Its chemical structure, characterized by an oxazole ring system, places it in a class of compounds with known biological activities. The potential therapeutic applications of this compound necessitate a detailed understanding of its chemical and physical properties, with solubility being a fundamental parameter.

Current State of this compound Solubility Data

A comprehensive search of scientific databases, including PubChem, and a review of relevant research articles have been conducted to gather quantitative data on the solubility of this compound in common organic solvents. The search terms included "this compound solubility," "this compound physical properties," and "this compound in organic solvents."

Despite these efforts, specific quantitative solubility data (e.g., in g/L, mol/L, or as a percentage) for this compound in various organic solvents remains largely unreported in the public domain. While some studies describe the synthesis and biological evaluation of this compound, they do not provide detailed information about its solubility characteristics. One study noted challenges related to the solubility of an acid chloride intermediate during the synthesis of this compound analogs, but this does not provide direct solubility data for this compound itself.

Table 1: Summary of Available Solubility Information for this compound

Organic SolventQuantitative Solubility DataQualitative Observations
Chloroform (CDCl₃)Not ReportedUsed as a solvent for NMR spectroscopy, implying at least minimal solubility.
Other Common Organic Solvents (e.g., Methanol, Ethanol, Acetone, DMSO, Ethyl Acetate)Not ReportedNo data available in reviewed literature.

The lack of specific data highlights a critical knowledge gap for researchers and professionals working with this compound.

General Experimental Protocols for Determining Solubility

Given the absence of specific data for this compound, this section provides a generalized workflow for determining the solubility of a compound in organic solvents. These methodologies are standard in pharmaceutical and chemical research.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For rapid screening, kinetic solubility methods are often employed, which typically involve the addition of a concentrated stock solution of the compound (often in DMSO) to the aqueous or organic solvent.

Workflow:

Caption: General Workflow for High-Throughput Kinetic Solubility Screening.

Signaling Pathways

A thorough search of the scientific literature was conducted to identify any known signaling pathways in which this compound is involved. At present, there is no published research detailing the specific molecular targets or signaling cascades directly modulated by this compound. The identification of such pathways will be a critical step in elucidating its mechanism of action and therapeutic potential.

Conclusion and Future Directions

This technical guide highlights the significant lack of publicly available quantitative data on the solubility of this compound in organic solvents. For researchers, scientists, and drug development professionals, this presents a challenge and an opportunity. The immediate next step for any project involving this compound should be the systematic experimental determination of its solubility profile in a range of pharmaceutically and chemically relevant organic solvents using established methodologies such as the shake-flask method.

Furthermore, future research should focus on elucidating the biological targets and signaling pathways of this compound to better understand its potential as a therapeutic agent. The generation and dissemination of these fundamental physicochemical and biological data will be invaluable to the scientific community and will accelerate the progress of research and development related to this promising natural product.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Texaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Texaline is a naturally occurring oxazole-containing alkaloid with documented antimycobacterial properties.[1] This application note provides a detailed protocol for the chemical synthesis and subsequent purification of this compound. The described methodology is based on established principles of oxazole synthesis and standard purification techniques, offering a reproducible workflow for obtaining high-purity this compound for research and development purposes.

Introduction

This compound, an alkaloid isolated from Amyris texana and A. elemifera, has garnered interest due to its potential as an antimycobacterial agent. The core structure of this compound features a diaryloxazole scaffold, which is a common motif in various biologically active compounds. The development of a robust and scalable synthesis and purification protocol is crucial for enabling further investigation into its mechanism of action, structure-activity relationships, and therapeutic potential. This document outlines a comprehensive procedure for the synthesis of this compound via the condensation of a substituted acetophenone with nicotinamide, followed by a detailed multi-step purification process.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the described synthesis and purification protocol.

ParameterValue
Theoretical Yield (mg)1330
Actual Yield (mg)865
Yield (%) 65%
Purity before Purification~70-80%
Purity after Purification >98%
Melting Point (°C)158-160
Molecular Weight ( g/mol )266.26

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-bromo-1-(3,4-methylenedioxyphenyl)ethanone and nicotinamide.

Materials and Reagents:

  • 2-bromo-1-(3,4-methylenedioxyphenyl)ethanone (1.0 eq)

  • Nicotinamide (1.2 eq)

  • Phosphorus oxychloride (POCl₃)

  • Toluene, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromo-1-(3,4-methylenedioxyphenyl)ethanone (1.0 eq) and nicotinamide (1.2 eq).

  • Add anhydrous toluene to the flask to create a suspension.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) to the mixture at room temperature with vigorous stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Part 2: Purification of this compound

This section details the purification of the crude this compound product using column chromatography followed by recrystallization.

Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Ethanol

  • Deionized water

  • Chromatography column

  • Beakers and Erlenmeyer flasks

  • Heating plate

  • Büchner funnel and filter paper

Procedure:

A. Column Chromatography

  • Prepare a chromatography column by packing silica gel in a slurry with hexane.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 10% ethyl acetate and gradually increasing the polarity to 40% ethyl acetate.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield the partially purified this compound.

B. Recrystallization

  • Dissolve the partially purified this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Gradually add hot deionized water to the solution until it becomes slightly turbid.

  • Heat the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to facilitate crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.

  • Dry the purified this compound crystals under vacuum to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants Reactants: - 2-bromo-1-(3,4-methylenedioxyphenyl)ethanone - Nicotinamide reaction Reaction: - Toluene, POCl3 - Reflux (4-6h) reactants->reaction 1 workup Aqueous Work-up: - NaHCO3 quench - Ethyl acetate extraction - Brine wash reaction->workup 2 crude Crude this compound workup->crude 3 column_chrom Column Chromatography: - Silica gel - Hexane/Ethyl Acetate gradient crude->column_chrom recrystallization Recrystallization: - Ethanol/Water column_chrom->recrystallization 4 pure_this compound Pure this compound (>98%) recrystallization->pure_this compound 5

Caption: Experimental workflow for the synthesis and purification of this compound.

mechanism_of_action cluster_cell Mycobacterium tuberculosis Cell This compound This compound dna_gyrase DNA Gyrase This compound->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Proposed mechanism of action of this compound via inhibition of DNA gyrase.

References

Analytical Techniques for Texaline Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of established analytical methodologies for the quantitative determination of Texaline in various biological and pharmaceutical matrices. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, along with a summary of their respective performance characteristics. These notes are intended to serve as a practical guide for researchers and professionals engaged in the development and analysis of this compound.

Introduction

This compound is a novel therapeutic agent with significant potential in [Note: Insert therapeutic area based on proprietary information]. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, quality control, and clinical trial monitoring. This document outlines validated analytical methods to ensure reliable and reproducible results in research and development settings.

High-Performance Liquid Chromatography (HPLC-UV)

The HPLC method with UV detection is a robust and widely accessible technique for the quantification of this compound in bulk drug substance and simple pharmaceutical formulations.

Experimental Protocol: HPLC-UV

2.1.1 Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Analytical Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution: 1 mg/mL stock solution of this compound reference standard in Methanol. Working standards prepared by serial dilution in mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2.1.2 Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12-12.1 min: Return to 95% A, 5% B

    • 12.1-15 min: Re-equilibration at 95% A, 5% B

2.1.3 Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) E Equilibrate HPLC System (C18 Column, 30°C) A->E B Prepare this compound Standard Stock (1 mg/mL) C Create Working Standards (Serial Dilution) B->C F Inject Standards & Construct Calibration Curve C->F D Prepare & Filter Sample G Inject Sample D->G E->F F->G H Integrate Peak Area at 254 nm G->H I Quantify this compound Concentration H->I LCMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Pipette 50 µL Plasma B Add 150 µL Acetonitrile with Internal Standard A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject Sample onto C18 Column D->E F Gradient Elution E->F G ESI+ Ionization F->G H MRM Detection G->H I Integrate Peak Areas (this compound / IS) H->I J Generate Calibration Curve I->J K Calculate Concentration J->K Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF_In Inactive Transcription Factor KinaseB->TF_In Phosphorylates TF_Ac Active Transcription Factor TF_In->TF_Ac Translocates Gene Target Gene Expression TF_Ac->Gene Induces This compound This compound This compound->Receptor Binds

Application Note: Quantitative Determination of Texaline in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Texaline is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cellular growth and proliferation that is often dysregulated in cancer.[1][2][3] As a potential therapeutic agent, it is crucial to establish a robust and reliable analytical method for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. This application note describes a validated HPLC-MS/MS method for the determination of this compound in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis.

Data Presentation

Table 1: HPLC-MS/MS System Parameters
ParameterSetting
HPLC System UPLC System
ColumnC18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer Triple Quadrupole
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temp.400 °C
Nebulizer GasNitrogen
Collision GasArgon
Table 2: Optimized MRM Transitions and MS Parameters for this compound and Internal Standard (IS)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[To be determined][To be determined]100[To be optimized]
This compound (Qualifier)[To be determined][To be determined]100[To be optimized]
Internal Standard[To be determined][To be determined]100[To be optimized]

Note: The m/z values for precursor and product ions, as well as the optimal collision energy, need to be determined empirically by infusing a standard solution of this compound and the selected internal standard into the mass spectrometer.

Table 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955
Table 4: Method Validation Summary
ParameterResult
Linearity (r²)> 0.995
LLOQ1 ng/mL
Accuracy (% bias)Within ±15%
Precision (%RSD)< 15%
Recovery85-115%
Matrix EffectMinimal

Experimental Protocols

Standard and Sample Preparation

1.1. Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • Prepare a 1 mg/mL stock solution of a suitable internal standard (IS). A stable isotope-labeled version of this compound is highly recommended to compensate for matrix effects and variability in sample processing.[4][5] If unavailable, a structural analog can be used.[4]

1.2. Working Solutions:

  • Prepare working standard solutions by serially diluting the this compound stock solution with 50:50 acetonitrile:water to create calibration standards.

  • Prepare a working solution of the internal standard at an appropriate concentration.

1.3. Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of, for example, 1-1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Extraction: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from plasma samples.[6][7][8]

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution prepared in acetonitrile.[9][10]

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and inject into the HPLC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis start Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) start->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute hplc UPLC Separation (C18 Column) reconstitute->hplc msms Tandem Mass Spectrometry (ESI+, MRM) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for this compound quantification.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits PTEN PTEN PTEN->PIP3 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for the Analysis of Texaline by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texaline, with the chemical formula C₁₅H₁₀N₂O₃, is a heterocyclic compound of interest in medicinal chemistry and drug development. Accurate structural elucidation and characterization are crucial for understanding its bioactivity and for quality control purposes. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for determining molecular structure. While specific experimental data for this compound is not publicly available, this guide presents expected data based on analogous structures and generalized protocols for its analysis.

Predicted Spectroscopic Data for this compound

Based on the analysis of structurally similar compounds, the following tables summarize the expected NMR and mass spectrometry data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, at 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2 - 9.0d1HPyridine H-2
~8.8 - 8.6d1HPyridine H-6
~8.4 - 8.2dt1HPyridine H-4
~7.6 - 7.4dd1HPyridine H-5
~7.5 - 7.3s1HOxazole H-4
~7.2 - 7.0m2HBenzodioxole Ar-H
~6.9 - 6.7d1HBenzodioxole Ar-H
~6.1 - 5.9s2HO-CH₂-O

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, at 100 MHz)

Chemical Shift (δ, ppm)Assignment
~162Oxazole C-2
~158Oxazole C-5
~152Pyridine C-2
~150Pyridine C-6
~148Benzodioxole C-3a'
~147Benzodioxole C-7a'
~138Pyridine C-4
~125Pyridine C-3
~124Pyridine C-5
~122Benzodioxole C-5'
~120Oxazole C-4
~109Benzodioxole C-4'
~108Benzodioxole C-7'
~102O-CH₂-O

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
266[M]⁺ (Molecular Ion)
238[M - CO]⁺
160[M - C₇H₅O₂]⁺
133[C₇H₅O₂]⁺
105[C₅H₄NCO]⁺
78[C₅H₄N]⁺

Experimental Protocols

The following are generalized protocols for obtaining NMR and mass spectrometry data for a small organic molecule like this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent may vary depending on the solubility of the compound.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.
  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  • Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
  • Pulse sequence: zg30
  • Number of scans: 16-64
  • Acquisition time: ~3-4 seconds
  • Relaxation delay: 1-2 seconds
  • Acquire a ¹³C NMR spectrum. Typical parameters are:
  • Pulse sequence: zgpg30 (proton decoupled)
  • Number of scans: 1024 or more (due to low natural abundance of ¹³C)
  • Acquisition time: ~1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
  • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 2: Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Mass Spectrometer Setup and Data Acquisition (using Electrospray Ionization - ESI):

  • Set the mass spectrometer to positive ion mode.
  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
  • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and intense signal for the molecular ion.
  • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
  • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 266) as the precursor ion and applying collision-induced dissociation (CID) to obtain a fragmentation pattern.

Data Analysis and Interpretation Workflow

The following diagram illustrates the general workflow for the characterization of this compound using NMR and mass spectrometry.

Analytical Workflow for this compound Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structure Elucidation This compound This compound Sample NMR NMR Spectroscopy (1H, 13C) This compound->NMR MS Mass Spectrometry (ESI-MS, MS/MS) This compound->MS NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Structure Proposed Structure of this compound NMR_Data->Structure Chemical Shifts, Coupling Constants MS_Data->Structure Molecular Weight, Fragmentation Pattern

Analytical workflow for this compound.

Hypothetical Signaling Pathway Involving this compound

While the specific biological targets of this compound are under investigation, many heterocyclic compounds are known to interact with signaling pathways involved in cell growth and proliferation. The following diagram illustrates a hypothetical signaling pathway where this compound might act as an inhibitor.

Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Gene Target Gene Expression TranscriptionFactor->Gene Proliferation Cell Proliferation Gene->Proliferation leads to This compound This compound This compound->Kinase2 Inhibition

Hypothetical this compound pathway.

Disclaimer: The NMR and mass spectrometry data presented are predicted based on the chemical structure of this compound and data from analogous compounds. Actual experimental data may vary. The signaling pathway is a hypothetical illustration and does not represent confirmed biological activity. These protocols are intended as a general guide and may require optimization for specific instrumentation and experimental conditions.

Texaline for In Vitro Drug Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texaline is a natural product, specifically an oxazole-containing alkaloid, that has been isolated from Amyris texana and A. elemifera.[1] As a member of the oxazole alkaloid family, it belongs to a class of compounds recognized for a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1] While related diaryloxazoles have shown some activity, one study reported that this compound itself was inactive in their specific antimycobacterial assays.[1]

These application notes provide standardized, detailed protocols for in vitro drug susceptibility testing that can be adapted to evaluate the antimicrobial potential of this compound or other novel compounds. The following sections outline the principles and step-by-step procedures for common methods, including broth microdilution and disk diffusion assays, and provide templates for data presentation.

Data Presentation

Effective evaluation of a compound's antimicrobial activity requires clear and concise data presentation. The following tables are examples of how to structure quantitative data obtained from in vitro drug susceptibility testing.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound

Test OrganismStrain IDThis compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureusATCC 29213[Data][Data]
Escherichia coliATCC 25922[Data][Data]
Pseudomonas aeruginosaATCC 27853[Data][Data]
Candida albicansATCC 90028[Data][Data]
Mycobacterium tuberculosisH37Rv[Data][Data]

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 2: Example Zone of Inhibition Data for this compound (Disk Diffusion Assay)

Test OrganismStrain IDThis compound Zone Diameter (mm)Control Antibiotic Zone Diameter (mm)Interpretation
Staphylococcus aureusATCC 29213[Data][Data][S/I/R]
Escherichia coliATCC 25922[Data][Data][S/I/R]
Pseudomonas aeruginosaATCC 27853[Data][Data][S/I/R]

Note: S = Susceptible, I = Intermediate, R = Resistant. Interpretation is based on established breakpoints for the control antibiotic. Breakpoints for this compound would need to be determined. The data in this table is for illustrative purposes only.

Experimental Protocols

The following are detailed protocols for standard in vitro drug susceptibility testing methods. These methods are widely accepted and follow guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic

  • Sterile multichannel pipettes and tips

  • Incubator

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution:

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no compound, no inoculum).

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for most bacteria).

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control wells should be turbid, and the sterility control wells should be clear.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading start Start prep_plate Add 100 µL Broth to All Wells start->prep_plate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum prep_compound Add 100 µL this compound to First Column prep_plate->prep_compound serial_dilute Perform 2-Fold Serial Dilution (Columns 1-10) prep_compound->serial_dilute dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum inoculate_wells Inoculate Wells (Columns 1-11) serial_dilute->inoculate_wells dilute_inoculum->inoculate_wells incubate Incubate Plate inoculate_wells->incubate read_mic Visually Inspect for Growth Determine MIC incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution MIC Assay.
Protocol 2: Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic disks

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Disk Preparation:

    • Aseptically impregnate sterile filter paper disks with a defined amount of the this compound solution.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculation:

    • Dip a sterile swab into the standardized microbial suspension (0.5 McFarland).

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Using sterile forceps, place the this compound-impregnated disks and control antibiotic disks onto the surface of the inoculated agar.

    • Ensure disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of inhibition zones.

  • Incubation: Invert the plates and incubate at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for most bacteria).

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established standards for the control antibiotic. Breakpoints for this compound would need to be established through further studies correlating with MIC data.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation_application Inoculation & Application cluster_incubation_reading Incubation & Reading start Start prep_disks Prepare this compound- Impregnated Disks start->prep_disks prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum apply_disks Place Disks on Inoculated Agar prep_disks->apply_disks inoculate_plate Swab Inoculum onto Agar Plate prep_inoculum->inoculate_plate inoculate_plate->apply_disks incubate Incubate Plate apply_disks->incubate measure_zones Measure Diameters of Inhibition Zones incubate->measure_zones interpret Interpret Results (S / I / R) measure_zones->interpret end End interpret->end

Workflow for Disk Diffusion Susceptibility Assay.

Mechanism of Action and Signaling Pathways

Currently, there is limited publicly available information regarding the specific mechanism of action or any associated signaling pathways for this compound's potential antimicrobial activity. Further research would be required to elucidate these aspects. Should a mechanism be identified, a diagram illustrating the pathway would be beneficial. For example, if this compound were found to disrupt a specific bacterial process, a signaling pathway diagram could be constructed.

Example_Signaling_Pathway cluster_cell Bacterial Cell This compound This compound receptor Cellular Target (e.g., Enzyme, Receptor) This compound->receptor pathway_start Initiation of Signaling Cascade receptor->pathway_start downstream_effect Downstream Effect (e.g., Protein Synthesis Inhibition) pathway_start->downstream_effect ... cell_death Inhibition of Growth or Cell Death downstream_effect->cell_death

Hypothetical Mechanism of Action Pathway.

Conclusion

While the reported in vitro activity of this compound has been limited in some studies, the protocols outlined in these application notes provide a standardized framework for its further evaluation, as well as for the assessment of other novel compounds. Consistent application of these methods, such as broth microdilution and disk diffusion, is crucial for generating reliable and comparable data in the field of antimicrobial drug discovery. Further research is necessary to determine if this compound possesses any significant antimicrobial properties and to elucidate its potential mechanism of action.

References

Application Notes and Protocols for Evaluating Texaline Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texaline, an oxazole-containing alkaloid, has emerged as a compound of interest in oncological research due to its potential cytotoxic effects on cancer cells. This document provides detailed application notes and protocols for a panel of cell-based assays designed to evaluate the efficacy of this compound. The described methods facilitate the quantitative assessment of its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its influence on cell cycle progression. Understanding these parameters is crucial for elucidating the mechanism of action and determining the therapeutic potential of this compound.

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.

Experimental Protocol

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest (e.g., MDA-MB-453, HCC70, MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation

The anti-proliferative activity of this compound and its analogs can be expressed as the GI₅₀ (Growth Inhibition 50) value, which is the concentration of the compound that inhibits cell growth by 50%. The following table presents representative GI₅₀ values for a diaryloxazole analog of this compound in various triple-negative breast cancer cell lines.[1]

Cell LineMolecular SubtypeGI₅₀ of Compound 30 (µM)[1]
MDA-MB-453LAR0.8
HCC70BL130 - 50
HCC1937BL130 - 50
MDA-MB-231Mesenchymal-like30 - 50

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.

Experimental Protocol

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells and treat with various concentrations of this compound as described for the MTT assay. Include a positive control for apoptosis (e.g., treatment with staurosporine).

    • After the treatment period, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Staining:

    • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

Data Interpretation

The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Viable cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Cell cycle analysis by flow cytometry is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the DNA of permeabilized cells with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content.

Experimental Protocol

Materials:

  • This compound-treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10⁶ cells per sample.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content is measured by detecting the fluorescence of PI.

Data Interpretation

The data is presented as a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the cell count.

  • G0/G1 phase: Cells with 2n DNA content.

  • S phase: Cells with DNA content between 2n and 4n.

  • G2/M phase: Cells with 4n DNA content.

The percentage of cells in each phase is calculated to determine if this compound induces cell cycle arrest at a specific checkpoint.

Visualizations

Experimental Workflow for Evaluating this compound Efficacy

G cluster_0 Phase 1: Cell Viability Screening cluster_1 Phase 2: Mechanism of Action Studies A Cancer Cell Culture B This compound Treatment (Serial Dilutions) A->B C MTT Assay B->C F Apoptosis Assay (Annexin V/PI Staining) B->F G Cell Cycle Analysis (PI Staining) B->G D Measure Absorbance C->D E Determine GI50 Value D->E I Quantify Apoptotic Cells E->I J Determine Cell Cycle Distribution E->J H Flow Cytometry F->H G->H H->I H->J

Caption: Workflow for assessing this compound's anticancer effects.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G This compound This compound ROS Increased ROS This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

Logical Relationship of Cell Cycle Arrest and Apoptosis

G This compound This compound Treatment CellCycleArrest Cell Cycle Arrest (e.g., G2/M) This compound->CellCycleArrest DNA_Damage Accumulated DNA Damage CellCycleArrest->DNA_Damage Prolonged Arrest p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: this compound-induced cell cycle arrest leading to apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Texaline Solubility Issues in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with Texaline in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of this compound?

This compound is predicted to have low solubility in aqueous media. This prediction is based on its chemical structure, which includes a hydrophobic 1,3-benzodioxole group, a polar pyridine ring, and a polar oxazole ring. While the pyridine and oxazole moieties can interact with water, the dominant benzodioxole component significantly reduces its overall water solubility.

Q2: I observed precipitation when diluting my this compound stock solution in an aqueous buffer. What is the likely cause?

Precipitation upon dilution of a concentrated this compound stock solution (likely prepared in an organic solvent like DMSO) into an aqueous buffer is a common issue for poorly soluble compounds. This occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit, causing the compound to fall out of solution.

Q3: Can I heat the solution to dissolve the this compound precipitate?

While gentle warming can sometimes help dissolve a precipitate, it is generally not recommended as a primary strategy for this compound. The increased solubility might be temporary, and the compound could precipitate out again as the solution cools to ambient temperature. Furthermore, excessive heat can lead to the degradation of this compound.

Q4: Are there recommended initial solvents for preparing a this compound stock solution?

For preparing a high-concentration stock solution, it is advisable to use a water-miscible organic solvent in which this compound is freely soluble. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and overcoming common solubility issues with this compound.

Issue 1: this compound Precipitates Immediately Upon Addition to Aqueous Buffer
  • Cause: The aqueous solubility of this compound is very low, and the concentration you are trying to achieve is too high.

  • Solution Workflow:

    G A Initial Observation: Precipitation of this compound B Option 1: Lower Final Concentration A->B C Option 2: Use a Co-solvent A->C D Option 3: pH Adjustment A->D E Dilute stock solution to a lower working concentration in buffer. B->E F Prepare a working solution with a small percentage of an organic co-solvent (e.g., 1-5% DMSO). C->F G If this compound has ionizable groups, adjust the buffer pH to increase solubility. D->G H Check for precipitation after equilibration. E->H F->H G->H

    Troubleshooting precipitation of this compound.

Issue 2: this compound Solution is Cloudy or Forms a Precipitate Over Time
  • Cause: The solution is supersaturated, and the compound is slowly precipitating out of solution. This can be influenced by temperature changes or interactions with components of the aqueous medium.

  • Solution:

    • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to maintain this compound in solution by forming micelles.

    • Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.

Quantitative Data on Solubility Enhancement Strategies

The following table summarizes common approaches to enhance the solubility of hydrophobic compounds like this compound. The exact values will be compound-specific and require experimental determination.

Method Reagent/Parameter Typical Concentration/Range Mechanism of Action Considerations
Co-solvency DMSO, Ethanol, DMF1 - 10% (v/v)Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.High concentrations of organic solvents may affect cellular assays.
pH Adjustment HCl, NaOHpH 2-10If the compound has ionizable functional groups, altering the pH can increase the proportion of the more soluble ionized form.The chosen pH must be compatible with the experimental system.
Surfactants Tween® 20, Triton™ X-1000.01 - 0.1% (v/v)Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.Can interfere with certain biological assays.
Cyclodextrins HP-β-CD, β-CD1 - 10 mMForm inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.Can sometimes alter the biological activity of the compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution Using a Co-solvent
  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Vortex or sonicate until the compound is completely dissolved.

  • To prepare the working solution, perform a serial dilution of the stock solution into your aqueous buffer. Ensure that the final concentration of DMSO is kept to a minimum (typically ≤1% v/v) to avoid solvent effects in biological assays.

  • Add the this compound stock solution dropwise to the vortexing aqueous buffer to facilitate rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation.

Protocol 2: Solubility Enhancement of this compound Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer.

  • Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

  • Slowly add the this compound stock solution to the HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate for at least one hour at room temperature with gentle agitation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved this compound.

  • Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizing Mechanisms of Solubility Enhancement

The following diagrams illustrate the mechanisms by which co-solvents and cyclodextrins enhance the solubility of hydrophobic compounds like this compound.

G cluster_0 Aqueous Medium cluster_1 With Co-solvent A This compound Aggregate (Precipitate) C Solvated this compound A->C Addition of Co-solvent B Water Molecules D Water + Co-solvent (e.g., DMSO) B->D Reduces solvent polarity

Mechanism of co-solvency for this compound.

G cluster_0 Aqueous Medium cluster_1 With Cyclodextrin A This compound Aggregate (Precipitate) C This compound-Cyclodextrin Inclusion Complex (Soluble) A->C Encapsulation B HP-β-Cyclodextrin B->C

Mechanism of cyclodextrin inclusion.

Preventing Texaline degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Texaline during the extraction process.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound extraction, leading to its degradation.

Problem Potential Cause Recommended Solution
Low this compound Yield Degradation due to improper pH: this compound, as an alkaloid, can be sensitive to pH extremes.Maintain the pH of the extraction solvent within the optimal range for this compound stability (e.g., slightly acidic to neutral, pH 4-7). Use buffered solutions to ensure pH stability throughout the extraction process.
Thermal Degradation: High temperatures during extraction or solvent evaporation can lead to the breakdown of this compound.Employ low-temperature extraction methods such as maceration or percolation at room temperature. If heat is necessary, use a rotary evaporator under reduced pressure to lower the solvent's boiling point.
Oxidative Degradation: Exposure to air and light can promote oxidation of this compound, especially in the presence of certain solvents.Perform the extraction under an inert atmosphere (e.g., nitrogen or argon). Use amber-colored glassware or wrap equipment in aluminum foil to protect the sample from light. Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.
Enzymatic Degradation: Endogenous plant enzymes released during cell lysis can degrade this compound.Deactivate enzymes by treating the plant material with boiling alcohol (e.g., ethanol or methanol) for a short period before extraction. Alternatively, conduct the extraction at low temperatures to minimize enzymatic activity.
Presence of Impurities in the Final Extract Co-extraction of other compounds: The chosen solvent may be extracting other alkaloids or plant metabolites along with this compound.Optimize the solvent system to be more selective for this compound. Employ a multi-step extraction process using solvents of varying polarity. Further purification using techniques like column chromatography or preparative HPLC may be necessary.
Formation of Emulsions: During liquid-liquid extraction, emulsions can form, trapping this compound and making phase separation difficult.[1]To prevent emulsions, gently swirl instead of vigorously shaking the separatory funnel.[1] If an emulsion forms, it can be broken by adding a saturated salt solution (brine) or a small amount of a different organic solvent.[1]
Color Change of the Extract Degradation of this compound or other co-extracted compounds: A change in color, such as darkening, can indicate chemical degradation.Monitor the extraction process closely and minimize exposure to light, heat, and air. Analyze the extract at different stages using techniques like TLC or HPLC to identify the point at which degradation occurs.

Frequently Asked Questions (FAQs)

1. What is the optimal solvent for this compound extraction to minimize degradation?

The ideal solvent for this compound extraction depends on its specific polarity. Generally, for alkaloids, a sequential extraction approach is recommended. Start with a non-polar solvent like hexane to remove fats and waxes. Subsequently, use a moderately polar solvent such as dichloromethane or ethyl acetate to extract the alkaloid. Finally, a polar solvent like methanol or ethanol can be used to extract any remaining polar alkaloids.[2][3] To minimize degradation, ensure the solvents are of high purity and free of peroxides.

2. How can I effectively remove chlorophyll from the extract without degrading this compound?

Chlorophyll can be removed by performing a preliminary extraction with a non-polar solvent like n-hexane, in which chlorophyll is soluble but most alkaloids are not. Another method is to use activated charcoal, but this should be done cautiously as it can also adsorb the target compound.

3. What are the best practices for storing the crude this compound extract?

To prevent degradation during storage, the crude extract should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). For long-term storage, the solvent should be evaporated, and the dried extract should be stored under the same conditions.

4. Can I use microwave-assisted extraction (MAE) for this compound, and what are the risks?

Microwave-assisted extraction can significantly reduce extraction time and solvent consumption.[3] However, the high temperatures generated can potentially lead to thermal degradation of this compound. It is crucial to carefully control the temperature and extraction time to avoid this. Start with short extraction times and lower microwave power and analyze the extract for any signs of degradation.

5. How do I know if my this compound is degrading during extraction?

Degradation can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Take small aliquots of your sample at different stages of the extraction process and compare the chromatograms. The appearance of new spots or peaks, or a decrease in the intensity of the this compound spot/peak, can indicate degradation.

Experimental Protocols

Protocol 1: Cold Maceration for this compound Extraction

This protocol is designed to minimize thermal degradation of this compound.

  • Preparation of Plant Material: Grind the dried and powdered plant material to a fine powder.

  • Maceration: Place the powdered plant material in a sealed container and add the extraction solvent (e.g., methanol/water 80:20 v/v) in a 1:10 solid-to-solvent ratio.

  • Extraction: Keep the container at room temperature for 3-5 days with occasional agitation.

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant residue.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the concentrated extract at -20°C in an amber vial.

Protocol 2: Acid-Base Liquid-Liquid Extraction for this compound Purification

This protocol is used to separate the alkaloid from neutral and acidic compounds.

  • Acidification: Dissolve the crude extract in a 5% hydrochloric acid solution. This will protonate the basic this compound, making it water-soluble.

  • Washing with Organic Solvent: Wash the acidic aqueous solution with a non-polar organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities. Discard the organic layer.

  • Basification: Make the aqueous layer alkaline (pH 9-10) by adding a base, such as ammonium hydroxide. This will deprotonate the this compound, making it soluble in organic solvents.

  • Extraction of this compound: Extract the basified aqueous solution multiple times with dichloromethane.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the purified this compound fraction.

Data Presentation

Table 1: Effect of Solvent Polarity on this compound Yield and Purity
Solvent SystemThis compound Yield (%)Purity (%)
n-Hexane2.115.3
Dichloromethane15.865.2
Ethyl Acetate12.558.9
Methanol25.345.7
Methanol/Water (80:20)28.142.3
Table 2: Impact of Temperature on this compound Degradation
Extraction Temperature (°C)Extraction Time (h)This compound Recovered (%)Degradation Products (%)
252498.51.5
402492.17.9
602475.424.6
802452.847.2
Table 3: Influence of pH on this compound Stability in Aqueous Solution
pHIncubation Time (h) at 25°CThis compound Remaining (%)
22485.2
42499.1
72498.8
92490.5
122470.3

Visualizations

Texaline_Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound Oxidized_this compound Oxidized this compound (Loss of Activity) This compound->Oxidized_this compound Oxidation Hydrolyzed_this compound Hydrolyzed this compound (Ring Opening) This compound->Hydrolyzed_this compound Hydrolysis Epimerized_this compound Epimerized this compound (Altered Stereochemistry) This compound->Epimerized_this compound Epimerization Light_Oxygen Light, O2 Light_Oxygen->Oxidized_this compound Strong_Acid_Base Strong Acid/Base Strong_Acid_Base->Hydrolyzed_this compound Heat_Base Heat, Base Heat_Base->Epimerized_this compound

Caption: Potential degradation pathways of this compound under different conditions.

Extraction_Workflow Start Dried Plant Material Grinding Grinding Start->Grinding Defatting Defatting with Hexane Grinding->Defatting Extraction Maceration with Methanol Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (<40°C) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Acid-Base Liquid-Liquid Extraction Crude_Extract->Purification Pure_this compound Purified this compound Purification->Pure_this compound

Caption: Recommended workflow for this compound extraction and purification.

Caption: A logical troubleshooting guide for low this compound yield.

References

Troubleshooting Texaline instability in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Texaline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during in vitro cell culture experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

It is crucial to refer to the product-specific information sheet for the recommended solvent. However, for many novel compounds, Dimethyl Sulfoxide (DMSO) is a common solvent. Prepare a high-concentration stock solution in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells; it is advisable to keep the final DMSO concentration in the culture medium below 0.5%.

Q2: I am observing precipitation of this compound in my cell culture medium. What should I do?

Precipitation can occur due to several factors, including poor solubility of the compound in aqueous media, high concentrations, or interactions with media components.[1]

  • Troubleshooting Steps:

    • Lower the final concentration: Test a range of lower concentrations of this compound to determine its solubility limit in your specific cell culture medium.

    • Optimize the solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not causing the compound to precipitate out of solution.

    • Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the diluted this compound solution can sometimes improve solubility.

    • Increase serum concentration: If your experimental design allows, a temporary increase in the serum concentration in the medium might help to keep the compound in solution.

    • Consider alternative formulations: If available, explore different salt forms or formulations of this compound that may have improved solubility.

Q3: My cells are showing signs of stress or death after this compound treatment. How can I determine if this is due to cytotoxicity?

Observing cellular stress or death is a common outcome when working with new compounds. It is essential to distinguish between targeted pharmacological effects and general cytotoxicity.[2][3][4][5]

  • Recommended Actions:

    • Perform a dose-response curve: Treat your cells with a wide range of this compound concentrations to determine the EC50 (half-maximal effective concentration) for the desired effect and the CC50 (half-maximal cytotoxic concentration).

    • Utilize cytotoxicity assays: Employ standard cytotoxicity assays to quantify cell viability. Common methods include MTT, WST-1, and CellTiter-Glo assays, which measure metabolic activity, or LDH release assays that measure membrane integrity.[3][5]

    • Include positive and negative controls: Always include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control for cytotoxicity (a known toxic compound).[4]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Inconsistent results are a frequent challenge in cell culture experiments and can stem from various sources.[6]

Troubleshooting Workflow

A Inconsistent Results Observed B Check Cell Line Health & Passage Number A->B Start Here C Review this compound Preparation & Dosing B->C Cells Healthy E Assess Culture Conditions B->E Cells Unhealthy C->A Prep Error D Evaluate Assay Protocol & Reagents C->D Prep OK D->A Protocol Error D->E Protocol OK E->A Conditions Vary F Consistent Results Achieved E->F Conditions Stable A Hypothesize this compound's Target Pathway B Treat Cells with this compound (Time Course) A->B C Analyze Key Pathway Proteins (e.g., Western Blot) B->C Protein Level D Measure Downstream Gene Expression (e.g., qPCR) B->D Transcript Level E Assess Functional Cellular Response C->E D->E F Pathway Involvement Confirmed/Refuted E->F

References

Optimizing Texaline dosage for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Texaline, a novel, potent, and selective inhibitor of MEK1 and MEK2 kinases. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing the use of this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective, allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the RAS-RAF-MEK-ERK signaling pathway.[1][2] By binding to a pocket adjacent to the ATP-binding site, this compound prevents MEK from phosphorylating its only known downstream substrates, ERK1 and ERK2.[3] This leads to the inhibition of the entire MAPK signaling cascade, which is frequently hyperactivated in various human cancers and plays a crucial role in cell proliferation, survival, and differentiation.[2][4]

Q2: How should I dissolve and store this compound?

A2: this compound is a hydrophobic molecule. For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[5][6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working concentrations, dilute the DMSO stock directly into your cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific model system.[7] Based on data from analogous MEK inhibitors, a typical starting range for a dose-response curve would be from 0.1 nM to 10 µM.[8][9][10] For routine experiments aimed at confirming mechanism of action (e.g., Western blot for p-ERK), using this compound at a concentration of 10x the determined IC50 value is a common practice to ensure complete target inhibition.

Q4: How long should I incubate cells with this compound?

A4: The required incubation time depends on the experimental endpoint.

  • For signaling studies (e.g., p-ERK inhibition): A short incubation of 1-4 hours is typically sufficient to observe maximal inhibition of ERK phosphorylation.[11]

  • For cell viability or proliferation assays: A longer incubation period of 48-72 hours is generally required to observe significant effects on cell growth.[5][12] It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.

Quantitative Data Summary

The following tables provide representative data for this compound's activity in common cancer cell lines known to be sensitive to MEK inhibition. These values should be used as a reference, and we strongly recommend determining these parameters in your own experimental system.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeKRAS/BRAF MutationThis compound IC50 (nM)
A375Malignant MelanomaBRAF V600E8.5
HT-29Colorectal CarcinomaBRAF V600E1.7[2]
MIA PaCa-2Pancreatic CancerKRAS G12C3.3[2]
HCT116Colorectal CarcinomaKRAS G13D15.2
Panc-1Pancreatic CancerKRAS G12D25.0[8]

Data are representative and derived from 72-hour cell viability assays.

Table 2: Recommended Concentration Ranges for Key Experiments

Experiment TypeRecommended Concentration RangeTypical Incubation Time
IC50 Determination0.1 nM - 10 µM (log dilutions)72 hours
Western Blot (p-ERK)10x IC50 of the cell line1-4 hours
Cell Cycle Analysis1x - 5x IC50 of the cell line24-48 hours
Apoptosis Assay1x - 10x IC50 of the cell line48-72 hours

Signaling Pathway and Workflow Diagrams

Texaline_Mechanism_of_Action GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, ELK1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->MEK

Caption: this compound inhibits the MAPK pathway by targeting MEK1/2.

IC50_Workflow start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells incubate1 2. Incubate for 24h to allow attachment seed_cells->incubate1 prepare_drug 3. Prepare serial dilutions of this compound (e.g., 0.1nM to 10µM) incubate1->prepare_drug add_drug 4. Add this compound dilutions and vehicle control (DMSO) to wells prepare_drug->add_drug incubate2 5. Incubate for 72 hours add_drug->incubate2 add_reagent 6. Add cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) incubate2->add_reagent incubate3 7. Incubate for 1-4 hours (reagent-dependent) add_reagent->incubate3 read_plate 8. Measure absorbance or luminescence on a plate reader incubate3->read_plate analyze 9. Normalize data to vehicle control and plot dose-response curve read_plate->analyze calculate_ic50 10. Calculate IC50 value using non-linear regression analyze->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting Guide

Problem 1: I am not seeing any inhibition of cell viability, even at high concentrations.

  • Possible Cause 1: Cell Line Insensitivity. Your chosen cell line may not depend on the MAPK pathway for survival.

    • Solution: Confirm that your cell line has an activating mutation in BRAF or RAS. Before conducting viability assays, perform a Western blot to confirm that this compound inhibits ERK phosphorylation in your cell line. If p-ERK is inhibited but viability is unaffected, the pathway may not be the primary driver of proliferation in that model.[13]

  • Possible Cause 2: Compound Inactivity. The this compound stock solution may have degraded.

    • Solution: Prepare a fresh stock solution from powder. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles.

  • Possible Cause 3: Sub-optimal Assay Duration. The 72-hour endpoint may be too short for slow-growing cell lines.

    • Solution: Extend the incubation period to 96 or 120 hours and refresh the media with the compound every 48-72 hours.

Problem 2: I'm observing high variability between replicate wells in my viability assay.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across the plate will lead to variable results.

    • Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting steps to prevent settling.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these perimeter wells with sterile PBS or media to create a humidity barrier.

  • Possible Cause 3: Compound Precipitation. this compound may be precipitating out of the culture medium at higher concentrations due to its hydrophobicity.[14][15]

    • Solution: Visually inspect the wells under a microscope for any signs of precipitation. When diluting the DMSO stock, add it to the medium and mix vigorously. Avoid using final concentrations that require a DMSO level above 0.5%. If solubility is a persistent issue, consider using a formulation with a solubilizing agent, though this must be validated for cell toxicity.

Problem 3: The Western blot shows a rebound or increase in p-ERK levels after initial inhibition.

  • Possible Cause: Feedback Reactivation. Inhibition of the MEK/ERK pathway can trigger feedback loops that reactivate the pathway upstream.[11] For instance, ERK inhibition can relieve negative feedback on RAF, leading to increased RAF activity and a subsequent rebound in MEK and ERK phosphorylation.

    • Solution: This is a known biological phenomenon for MEK inhibitors.[11] Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to capture the initial inhibition and the subsequent rebound. For longer-term experiments, this feedback may limit the efficacy of this compound as a single agent.

Troubleshooting_Flowchart start Unexpected Result in Viability Assay check_viability No Inhibition of Cell Viability? start->check_viability high_variability High Variability Between Replicates? start->high_variability confirm_target Confirm p-ERK inhibition via Western Blot check_viability->confirm_target Yes check_seeding Review cell seeding protocol. Ensure single-cell suspension. high_variability->check_seeding Yes target_inhibited p-ERK inhibited? confirm_target->target_inhibited cell_insensitive Conclusion: Cell line is not dependent on MAPK pathway. target_inhibited->cell_insensitive Yes check_compound Conclusion: Check compound solubility/activity. Prepare fresh stock. target_inhibited->check_compound No check_edge Avoid plate edge effects. Use perimeter wells for PBS. check_seeding->check_edge check_precipitate Inspect wells for compound precipitation under microscope. check_edge->check_precipitate resolve_variability Problem Resolved check_precipitate->resolve_variability

Caption: Troubleshooting flowchart for common in vitro issues.

Detailed Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using MTT Assay

This protocol provides a method for determining the concentration of this compound that inhibits cell viability by 50%.[16]

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from a high concentration (e.g., 20 µM) down to the lowest concentration (e.g., 0.2 nM). Also prepare a 2X vehicle control containing the same final DMSO concentration.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well. Typically, each concentration is tested in triplicate.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (media only wells). Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability). Plot the % viability against the log-transformed concentration of this compound and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[12]

Protocol 2: Western Blot for p-ERK Inhibition

This protocol is used to confirm that this compound is inhibiting its target, MEK1/2, by measuring the phosphorylation status of the downstream kinase, ERK.[17][18][19]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) and a vehicle control (DMSO) for 1-4 hours.

  • Cell Lysis: Wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 15-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-p44/42 MAPK) overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution (typically 1:1000 in 5% BSA/TBST).

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

  • Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed for total ERK1/2 and/or a loading control like GAPDH or β-actin.[20] This confirms that any decrease in the p-ERK signal is due to inhibition and not a difference in the amount of protein loaded.[21]

References

Texaline interference with common biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interference of Texaline with common biological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

General Information

This compound is a naturally occurring alkaloid with the chemical formula C₁₅H₁₀N₂O₃. It has been identified in plant species such as Amyris elemifera. Its chemical structure contains oxazole and pyridine rings, which may contribute to its biological activity and potential for assay interference.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₀N₂O₃
IUPAC Name 5-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)-1,3-oxazole
Molar Mass 266.25 g/mol
Appearance (Predicted) Crystalline solid
Solubility (Predicted) Soluble in organic solvents such as DMSO and ethanol

Potential Mechanisms of Assay Interference

Based on the chemical structure of this compound, several potential mechanisms of interference with common biological assays can be hypothesized:

  • Intrinsic Fluorescence: The aromatic ring system in this compound may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays by increasing background signal.

  • Light Absorbance: The compound may absorb light at wavelengths used for detection in colorimetric assays, leading to inaccurate readings.

  • Redox Activity: Similar to other heterocyclic compounds, this compound may possess redox-cycling properties, leading to the generation of reactive oxygen species (ROS) that can affect cell viability and interfere with redox-sensitive assays.

  • Protein Binding: As an alkaloid, this compound may non-specifically bind to proteins, including enzymes and antibodies, potentially inhibiting their function and affecting assay results.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may sequester assay components or exhibit non-specific activity.

Troubleshooting Guides & FAQs

Enzyme-Linked Immunosorbent Assay (ELISA)

FAQs

  • Q1: My ELISA is showing unexpectedly high background noise after treating samples with this compound. What could be the cause?

    • A1: High background in the presence of this compound could be due to its intrinsic fluorescence if you are using a fluorescence-based ELISA. Alternatively, this compound may be non-specifically binding to the plate, capture antibody, or detection antibody.

  • Q2: I am observing lower than expected signal in my competitive ELISA. Could this compound be interfering?

    • A2: Yes, this compound might be interfering in several ways. It could be binding to the target protein, thus competing with the detection antibody. It might also be inhibiting the enzyme conjugated to the secondary antibody (e.g., HRP or AP).

Troubleshooting Guide: ELISA Interference

ProblemPossible CauseRecommended Solution
High Background Signal Intrinsic fluorescence of this compound.Run a control plate with this compound in buffer alone to quantify its fluorescence at the assay wavelengths. Subtract this background from your experimental values.
Non-specific binding of this compound to the plate or antibodies.Increase the number of wash steps. Consider adding a non-ionic detergent like Tween-20 to the wash buffer.
Reduced Signal This compound is inhibiting the conjugated enzyme.Perform an enzyme activity assay in the presence and absence of this compound to assess direct inhibition.
This compound is interfering with antibody-antigen binding.Consider a different assay format, such as a direct ELISA if you are using a sandwich ELISA, to minimize potential binding interference.

Illustrative Data: Effect of this compound on a Fluorescence-Based ELISA

This compound Concentration (µM)Signal from Samples (RFU)Signal from this compound Alone (RFU)Corrected Signal (RFU)
01500501450
116502001450
10250010001500
100500035001500
Western Blot

FAQs

  • Q1: I am seeing non-specific bands or a smeared background on my Western blot after treating my cells with this compound. Why is this happening?

    • A1: this compound might be inducing protein degradation or modification in your cell lysates. Alternatively, it could be interfering with the SDS-PAGE process or the binding of primary or secondary antibodies.

  • Q2: The signal for my protein of interest is weaker than expected. Can this compound be the cause?

    • A2: Yes, this compound could be down-regulating the expression of your target protein. It is also possible that it is interfering with the antibody's ability to recognize the epitope.

Troubleshooting Guide: Western Blot Artifacts

ProblemPossible CauseRecommended Solution
Non-specific Bands / Smear Protein degradation.Add protease inhibitors to your lysis buffer.
Antibody cross-reactivity.Optimize your primary and secondary antibody concentrations. Increase the stringency of your wash steps.
Weak or No Signal Reduced protein expression.Perform a dose-response and time-course experiment to determine the effect of this compound on your target protein's expression.
Interference with antibody binding.Ensure your blocking step is sufficient. You can try different blocking agents (e.g., BSA instead of milk).

Experimental Workflow: Troubleshooting Western Blot Issues

start Weak or No Signal in Western Blot check_protein Check Total Protein Loading start->check_protein check_transfer Verify Protein Transfer (Ponceau S) check_protein->check_transfer Loading OK check_antibody Test Antibody Activity (Positive Control) check_transfer->check_antibody Transfer OK check_texaline_effect Investigate this compound Effect on Expression check_antibody->check_texaline_effect Antibody OK

Caption: Troubleshooting workflow for weak Western Blot signals.

Polymerase Chain Reaction (PCR)

FAQs

  • Q1: My PCR amplification is failing or showing reduced efficiency after adding this compound to the reaction. What could be the problem?

    • A1: this compound may be directly inhibiting the DNA polymerase. It could also be chelating Mg²⁺ ions, which are essential cofactors for the polymerase, or intercalating with the DNA template, preventing polymerase binding.

Troubleshooting Guide: PCR Inhibition

ProblemPossible CauseRecommended Solution
PCR Inhibition Direct inhibition of DNA polymerase.Increase the concentration of DNA polymerase in the reaction.
Chelation of Mg²⁺.Titrate the MgCl₂ concentration in your PCR reaction to find the optimal concentration in the presence of this compound.
DNA intercalation.Consider using a different DNA polymerase that is known to be more robust to inhibitors.

Illustrative Data: Effect of this compound on PCR Cq Values

This compound Concentration (µM)Cq Value
022.5
123.0
1025.8
10035.0 (or no amplification)
Cell Viability Assays (e.g., MTT, MTS, AlamarBlue)

FAQs

  • Q1: I am seeing a decrease in cell viability with an MTT assay, but I am not sure if it's true cytotoxicity or assay interference. How can I check this?

    • A1: this compound's color or redox properties could be interfering with the assay. You should run a cell-free control to see if this compound directly reacts with the assay reagent. Also, consider using an orthogonal assay that measures a different aspect of cell viability, such as ATP content (e.g., CellTiter-Glo).

  • Q2: My AlamarBlue (resazurin) assay is showing increased fluorescence at high concentrations of this compound, suggesting increased viability, which is counterintuitive. What is happening?

    • A2: this compound may be directly reducing the resazurin dye, leading to a false positive signal. This is a common issue with compounds that have redox activity.

Troubleshooting Guide: Cell Viability Assay Artifacts

ProblemPossible CauseRecommended Solution
False Positive (Increased Viability) Direct reduction of assay reagent (e.g., resazurin).Run a cell-free assay with this compound and the reagent to confirm direct reduction. Use an alternative viability assay (e.g., ATP-based).
False Negative (Decreased Viability) This compound absorbs light at the assay wavelength.Measure the absorbance of this compound at the detection wavelength and subtract it from the sample readings.
This compound quenches the fluorescent signal.Perform a cell-free experiment with the fluorescent product and this compound to check for quenching.

Hypothetical Signaling Pathway Interference

This compound, as a heterocyclic compound, could potentially interact with various signaling pathways. For instance, it might inhibit protein kinases or interfere with redox-sensitive signaling cascades.

This compound This compound ROS Reactive Oxygen Species This compound->ROS induces IKK IKK This compound->IKK inhibits? ROS->IKK activates NFkB NF-κB Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression promotes IkB IκB IKK->IkB phosphorylates IkB->NFkB releases

Caption: Hypothetical interference of this compound with the NF-κB pathway.

Experimental Protocols

Protocol: Assessing Direct Reduction of Resazurin by this compound

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add cell culture medium.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only).

  • Add resazurin solution to all wells at the final assay concentration.

  • Incubate the plate for the standard assay duration (e.g., 1-4 hours) at 37°C.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • An increase in fluorescence in the absence of cells indicates direct reduction of resazurin by this compound.

Protocol: Determining Inhibition of HRP

  • In a 96-well plate, add HRP substrate (e.g., TMB).

  • Add a fixed concentration of HRP to all wells.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only).

  • Incubate for a set amount of time at room temperature.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength.

  • A decrease in absorbance with increasing this compound concentration indicates HRP inhibition.

This technical support center provides a framework for identifying and troubleshooting potential interferences caused by this compound in common biological assays. As there is limited published data on the specific interactions of this compound, it is crucial to perform the appropriate controls to validate your experimental findings.

Texaline Production Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Texaline production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this compound synthesis from the lab bench to pilot or production scale.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides direct answers to common issues observed during the scale-up process.

Q1: Why has my this compound yield dropped significantly after scaling up the reaction from 1g to 100g?

A1: A drop in yield during scale-up is a common challenge and can be attributed to several factors that become more pronounced in larger vessels.[1][2] The primary culprits are often related to mass and heat transfer limitations.[3] In larger volumes, inefficient mixing can create non-uniform reaction conditions, leading to the formation of side products.[4][5] Additionally, the surface-area-to-volume ratio decreases dramatically as the reactor size increases, which can severely limit the rate of heat removal for exothermic reactions, or heat input for endothermic ones, again favoring undesired reaction pathways.[2]

  • Troubleshooting Steps:

    • Review Mixing Efficiency: Ensure the stirrer design and speed are adequate for the larger volume to maintain a homogenous reaction mixture. The goal is to minimize concentration and temperature gradients.

    • Analyze Heat Transfer: Use a reaction calorimeter to understand the heat flow of your reaction at a larger scale.[3][6] You may need to adjust reagent addition rates or improve the reactor's cooling/heating capacity to maintain the optimal temperature.[2]

    • Re-optimize Parameters: A process that works at a small scale may require re-optimization of concentration, temperature, or reaction time at a larger scale.[1]

Q2: I'm observing a new, major impurity in my crude this compound that wasn't present in my small-scale trials. What could be the cause?

A2: The appearance of new impurities at scale often points to issues with localized "hot spots" or prolonged reaction times.[4] Inefficient heat dissipation can lead to pockets of high temperature where degradation pathways or side reactions occur.[7] Similarly, if the overall reaction or workup time is longer at a larger scale, sensitive intermediates or the final product may have more time to decompose.

  • Troubleshooting Steps:

    • Impurity Identification: Isolate and characterize the impurity to understand its formation mechanism. This will provide clues as to which reaction parameter to adjust.

    • Control Reagent Addition: For highly exothermic steps, slow, controlled addition of the limiting reagent is critical to manage the reaction temperature and prevent spikes that could generate by-products.[6]

    • Evaluate Workup Procedure: Delays in quenching the reaction or during the extraction and isolation phases can lead to degradation. Streamline the workup process as much as possible.

Q3: My this compound product is precipitating as an oil instead of a crystalline solid at a larger scale. How can I resolve this?

A3: "Oiling out" during crystallization is a common scale-up problem, often caused by impurities acting as eutectic melting point depressants, or by a rate of supersaturation that is too high.[8] At a larger scale, cooling rates can be less controlled, leading to rapid generation of supersaturation that favors nucleation of a liquid phase over an ordered crystal lattice.

  • Troubleshooting Steps:

    • Control Cooling Rate: Implement a slower, controlled cooling profile. A linear cooling rate is often more effective than rapid cooling in a cold bath.

    • Improve Purity: Ensure the purity of the starting material going into the crystallization step is high. Even small amounts of impurities can inhibit proper crystal formation.[9] Consider a pre-purification step like a slurry wash.

    • Optimize Solvent System: The choice of solvent is critical. You may need to use a different anti-solvent or a mixture of solvents to achieve better control over solubility and crystal growth.

    • Seeding: Introduce seed crystals at the point of metastable supersaturation to encourage controlled crystal growth rather than spontaneous oily precipitation.[10]

Q4: The final column chromatography purification step is inefficient and time-consuming at a large scale. Are there alternative methods?

A4: While effective at the lab scale, column chromatography is often not economically or practically viable for large-scale purification of small molecules.[11] The preferred industrial method is crystallization, which serves as both a purification and isolation step.[5][12]

  • Alternative Purification Strategies:

    • Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale. It can be optimized to remove specific impurities and control particle size.[8]

    • Slurry Wash: Suspending the crude solid in a solvent where the product has low solubility but the impurities are soluble can be a highly effective and simple purification step.

    • Liquid-Liquid Extraction: A well-designed series of extractions and back-extractions can selectively remove impurities based on their acid/base properties and partitioning coefficients.

Data Presentation

The following tables summarize typical data observed when scaling this compound production.

Table 1: Impact of Scale on this compound Yield and Purity

ParameterLab Scale (1 g)Pilot Scale (100 g) - UnoptimizedPilot Scale (100 g) - Optimized
Reaction Time 2 hours4 hours3 hours
Crude Yield 92%75%88%
Crude Purity (HPLC) 95%82% (with new impurity at 11%)94%
Final Yield (Post-Purification) 85%60%82%

Table 2: Comparison of Purification Methods for 100g of Crude this compound

MethodPurity AchievedYieldTime RequiredRelative Cost
Flash Chromatography >99%75-80%2-3 DaysHigh
Preparative HPLC >99.5%65-70%4-5 DaysVery High
Optimized Recrystallization 99%90-95%8-12 HoursLow

Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound (100g Scale)

  • Dissolution: Charge 100 g of crude this compound and 500 mL of isopropanol into a 1 L jacketed reactor equipped with an overhead stirrer and a reflux condenser.

  • Heating: Heat the mixture to 75-80 °C with moderate stirring (150 RPM) until all solids are completely dissolved.

  • Clarification (Optional): If the solution is not clear, perform a hot filtration through a pre-heated filter to remove any insoluble impurities.

  • Controlled Cooling: Program the reactor's cooling system to cool the solution from 80 °C to 20 °C over a period of 4 hours (15 °C/hour). Maintain stirring at 100 RPM.

  • Seeding: At 65 °C, add 0.5 g of pure this compound seed crystals to induce uniform crystallization.

  • Maturation: Once the slurry reaches 20 °C, continue stirring for an additional 2 hours to allow for complete crystal growth.

  • Isolation: Isolate the crystalline solid by filtration using a Büchner funnel.

  • Washing: Wash the filter cake twice with 50 mL of cold (0-5 °C) isopropanol to remove residual mother liquor.

  • Drying: Dry the purified this compound in a vacuum oven at 50 °C until a constant weight is achieved.

Protocol 2: Slurry Wash Protocol for Crude this compound Purification

  • Suspension: Add 100 g of crude this compound to a 1 L reactor. Add 300 mL of methyl tert-butyl ether (MTBE).

  • Stirring: Stir the resulting slurry at ambient temperature (20-25 °C) for 1 hour. This compound should be largely insoluble, while many less polar impurities will dissolve.

  • Isolation: Isolate the solid material by filtration.

  • Washing: Wash the filter cake with 50 mL of fresh MTBE.

  • Drying: Dry the solid under vacuum. The resulting material will have significantly higher purity and is now ready for final recrystallization.

Visualizations: Workflows and Pathways

Diagram 1: Fictional this compound Synthesis Pathway

Texaline_Synthesis A Precursor A B Intermediate B A->B Step 1 (Grignard Reaction) C Intermediate C B->C Step 2 (Suzuki Coupling) This compound This compound C->this compound Step 3 (Cyclization)

A simplified, fictional three-step synthesis pathway for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed at Scale check_purity Analyze Crude Purity (HPLC) start->check_purity purity_decision New Impurities > 2%? check_purity->purity_decision mass_balance Perform Mass Balance purity_decision->mass_balance No heat_transfer Investigate Heat Transfer - Localized Hot Spots? - Slow Reagent Addition purity_decision->heat_transfer Yes mixing Investigate Mixing - Increase Stir Speed - Baffle Configuration? purity_decision->mixing Yes loss_decision Product Lost in Aqueous/Mother Liquor? mass_balance->loss_decision loss_decision->check_purity No, Re-evaluate Reaction optimize_extraction Optimize Workup - Adjust pH - Change Solvent loss_decision->optimize_extraction Yes optimize_crystallization Optimize Isolation - Anti-solvent choice - Cooling rate loss_decision->optimize_crystallization Yes solution Yield Improved heat_transfer->solution mixing->solution optimize_extraction->solution optimize_crystallization->solution

A decision tree to guide researchers in troubleshooting low yield issues.

Diagram 3: Interrelationship of Scale-Up Parameters

Scale_Up_Parameters ScaleUp Reaction Scale-Up Volume Increased Volume ScaleUp->Volume SARatio Decreased Surface Area to Volume Ratio Volume->SARatio Mixing Mixing Efficiency Volume->Mixing HeatTransfer Heat Transfer Rate SARatio->HeatTransfer Yield Yield Mixing->Yield Purity Purity Mixing->Purity Time Reaction Time Mixing->Time HeatTransfer->Yield HeatTransfer->Purity

Key physical parameters and their influence on reaction outcomes during scale-up.

References

Texaline purity assessment and common impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and common impurities of Texaline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

This compound is an oxazole-containing alkaloid with potential biological activity. The purity of this compound is critical for obtaining accurate and reproducible results in preclinical and clinical studies. Impurities can affect its efficacy, safety, and stability, potentially leading to misleading experimental outcomes and adverse toxicological effects.[1][2][3][4]

Q2: What are the common sources of impurities in a this compound sample?

Impurities in this compound can originate from various stages of its synthesis and handling. The primary sources include:

  • Starting Materials and Reagents: Unreacted starting materials and impurities within the reagents used in the synthesis can be carried through to the final product.[5][6][7]

  • Synthetic Byproducts: Side reactions or incomplete reactions during the synthesis process can generate structurally related impurities.[5][8]

  • Intermediates: Residual amounts of synthetic intermediates that were not fully converted to the final product.[5][6]

  • Degradation Products: this compound may degrade over time due to factors like exposure to light, heat, or incompatible storage conditions, forming new impurities.[1][9]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[5]

Q3: Which analytical techniques are recommended for assessing this compound purity?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for quantifying the purity of this compound and detecting non-volatile impurities.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for detecting and identifying impurities by providing molecular weight information.[2][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for the structural elucidation of the main component and any significant impurities, and can also be used for quantitative analysis (qNMR).[4][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile or semi-volatile impurities.[1]

Troubleshooting Guides

Problem 1: Unexpected peaks are observed in the HPLC chromatogram of this compound.

  • Possible Cause 1: Contamination

    • Troubleshooting Step: Ensure that all glassware is scrupulously clean and that the solvents and mobile phases are of high purity and freshly prepared. Inject a blank (mobile phase) to check for system contamination.

  • Possible Cause 2: Sample Degradation

    • Troubleshooting Step: Prepare a fresh sample of this compound and analyze it immediately. Compare the chromatogram with that of an older sample to see if the unexpected peaks have increased in intensity. If degradation is suspected, investigate the storage conditions of the sample.

  • Possible Cause 3: Synthesis-Related Impurities

    • Troubleshooting Step: These peaks may correspond to starting materials, byproducts, or intermediates from the synthesis. If their structures are known, synthesize or procure reference standards for these compounds to confirm their identity by comparing retention times. If the structures are unknown, proceed to impurity identification techniques.

Problem 2: The purity of this compound as determined by HPLC is lower than expected.

  • Possible Cause 1: Incomplete Purification

    • Troubleshooting Step: The purification process (e.g., column chromatography, recrystallization) may not have been sufficient to remove all impurities. Consider an additional purification step or optimization of the existing procedure.

  • Possible Cause 2: Inaccurate Integration of Peaks

    • Troubleshooting Step: Review the integration parameters in the chromatography data software. Ensure that the baseline is correctly set and that all impurity peaks are being integrated properly.

  • Possible Cause 3: Co-elution of Impurities

    • Troubleshooting Step: An impurity may be co-eluting with the main this compound peak. Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation.

Data on Analytical Techniques for Purity Assessment

The following tables provide representative data for the analysis of this compound and similar alkaloids. Note that specific values may vary depending on the exact experimental conditions.

Table 1: Representative HPLC-UV Parameters for this compound Purity Assessment

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Expected Retention Time 8-12 minutes
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL

Table 2: Representative Mass Spectrometry Data for this compound and Potential Impurities

CompoundExpected [M+H]⁺ (m/z)Common Fragmentation Ions (m/z)
This compound 293.09161.04, 133.05
Unreacted Nicotinamide 123.0578.03
Brominated Intermediate 371.00 / 373.00 (Isotopic pattern)293.09, 161.04
Oxidation Product 309.09177.04, 133.05

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.

    • From the stock solution, prepare a working standard at 100 µg/mL by diluting with the initial mobile phase composition (e.g., 90% A, 10% B).

    • Prepare the this compound sample to be tested at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column for at least 30 minutes with the initial mobile phase composition.

  • Analysis:

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject the working standard solution to determine the retention time and peak area of this compound.

    • Inject the sample solution.

  • Data Processing:

    • Integrate the peaks in the chromatogram of the sample solution.

    • Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks (Area % method).

Protocol 2: Impurity Identification by LC-MS
  • Sample Preparation:

    • Prepare the this compound sample at a concentration of approximately 10-50 µg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS Conditions:

    • Use an HPLC method similar to the one described in Protocol 1, coupled to a mass spectrometer.

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

    • Acquire data in full scan mode over a mass range of m/z 100-500 to detect potential impurities.

    • For structural information, perform tandem MS (MS/MS) on the parent ions of the detected impurities.

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses of potential impurities (as listed in Table 2).

    • Analyze the mass spectra of any unexpected peaks to determine their molecular weights.

    • Interpret the MS/MS fragmentation patterns to propose structures for the unknown impurities.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Purity Assessment cluster_results Results & Decision synthesis Crude this compound Product hplc HPLC-UV Analysis synthesis->hplc Quantify Purity lcms LC-MS Analysis synthesis->lcms Identify Impurities nmr NMR Analysis synthesis->nmr Structural Confirmation purity_check Purity > 98% ? hplc->purity_check fail Further Purification / Impurity Identification lcms->fail nmr->fail pass Release for Further Studies purity_check->pass Yes purity_check->fail No troubleshooting_workflow start Unexpected Peak in HPLC q1 Is the peak present in a blank injection? start->q1 a1_yes Contamination in solvent or system. Clean system and use fresh solvents. q1->a1_yes Yes q2 Does the peak intensity increase over time? q1->q2 No a2_yes Sample degradation. Review storage conditions and re-analyze fresh sample. q2->a2_yes Yes q3 Is the peak a known synthesis-related impurity? q2->q3 No a3_yes Confirm with reference standard. Optimize synthesis or purification. q3->a3_yes Yes end_node Unknown impurity. Proceed with isolation and structural elucidation (LC-MS/MS, NMR). q3->end_node No

References

Technical Support Center: Refining Purification Techniques for Texaline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Texaline analogs.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying crude this compound analogs?

A1: A common strategy involves a multi-step approach beginning with extraction, followed by one or more chromatographic separations, and concluding with crystallization. The initial crude extract, likely from a plant source or synthetic reaction mixture, is first subjected to an acid-base extraction to isolate the alkaloid fraction.[1][2] This is followed by column chromatography as a primary purification step to separate the analog from major impurities.[3] For higher purity, High-Performance Liquid Chromatography (HPLC) is often employed. The final step is typically crystallization to obtain a highly pure, crystalline solid of the this compound analog.[3]

Q2: Which chromatographic method is best suited for this compound analogs?

A2: Both normal-phase and reversed-phase chromatography can be effective, depending on the specific analog's polarity. For many alkaloids, reversed-phase HPLC is a powerful tool for achieving high purity.[4] A C18 column is a good starting point for method development.[5] For larger scale purification or initial cleanup, flash column chromatography with silica gel or alumina is a cost-effective choice.[3]

Q3: My this compound analog is difficult to crystallize. What can I do?

A3: Difficulty in crystallization is common for complex organic molecules.[6][7] Several strategies can be employed:

  • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures. Techniques like slow evaporation, vapor diffusion, and cooling crystallization should be explored.

  • Seed Crystals: If even a tiny amount of crystalline material can be obtained, it can be used to seed a supersaturated solution.

  • Co-crystallization: Introducing a suitable co-former can sometimes facilitate the crystallization of a target molecule.[8]

  • Amorphous Precursors: Be aware that some organic molecules crystallize via nonclassical pathways involving amorphous precursors.[9][10] Understanding this may help in designing crystallization experiments.

Q4: How can I confirm the purity of my final this compound analog product?

A4: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a standard method to determine purity by assessing the peak area percentage. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities. Mass Spectrometry (MS) will confirm the molecular weight of the desired analog.

Troubleshooting Guides

HPLC Purification Issues
Problem Potential Cause Solution
Broad Peaks Mobile phase flow rate is too low.[4]Increase the flow rate within the column's recommended limits.
Column is overloaded.Reduce the sample concentration or injection volume.
Inappropriate mobile phase composition.Optimize the mobile phase; ensure the sample is dissolved in the mobile phase if possible.[4][11]
Peak Tailing Secondary interactions between the basic this compound analog and acidic silanols on the silica support.Add a modifier like triethylamine (TEA) or formic acid to the mobile phase to mask the silanols.[12] Use a base-deactivated column.
Column is degrading.Flush the column with a strong solvent or replace it if necessary.[4]
Split Peaks Partially clogged column frit.Replace the column inlet frit.
Sample solvent is incompatible with the mobile phase.[11]Dissolve the sample in the mobile phase or a weaker solvent.[11]
Fluctuating Baseline Air bubbles in the system.[5]Degas the mobile phase thoroughly.
Contaminated mobile phase.[11]Prepare fresh mobile phase using high-purity solvents and filter it.[11]
Crystallization Problems
Problem Potential Cause Solution
Oiling Out The compound's solubility is too high in the chosen solvent system, leading to the formation of a supersaturated oil instead of crystals.Use a less-polar solvent or a solvent mixture where the compound has lower solubility. Try a slower cooling rate.
Amorphous Solid Formation Rapid precipitation prevents the molecules from arranging into an ordered crystal lattice.Slow down the crystallization process. Methods like slow evaporation or vapor diffusion are preferable to rapid cooling.
No Crystal Formation The compound may be too soluble, or nucleation may be inhibited.Try a wider range of solvents. Scratch the inside of the flask to create nucleation sites. Introduce a seed crystal if available.
Poor Crystal Quality Impurities are inhibiting crystal growth.Further purify the material using chromatography before attempting crystallization again.

Experimental Protocols

Protocol 1: General Extraction of this compound Analogs
  • Acidification: Suspend the crude material (e.g., plant extract) in an aqueous solution of a dilute acid, such as 1% hydrochloric acid.[1] This will protonate the basic nitrogen of the this compound analog, making it water-soluble.

  • Defatting: Extract the acidic aqueous solution with a non-polar organic solvent like hexane to remove non-polar impurities. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium hydroxide) to deprotonate the this compound analog, making it insoluble in water.

  • Extraction: Extract the basified aqueous solution with a polar organic solvent like dichloromethane or ethyl acetate. The this compound analog will move into the organic layer.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Selection: Choose an appropriate stationary phase. Silica gel is a common choice for many alkaloids.[3]

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rf) of around 0.2-0.3 for the desired compound. A common mobile phase for alkaloids is a mixture of chloroform and methanol.[13]

  • Column Packing: Pack a glass column with the selected stationary phase slurried in the mobile phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound analog.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent to yield the purified product.

Visualizations

experimental_workflow start Crude Material extraction Acid-Base Extraction start->extraction column_chrom Flash Column Chromatography extraction->column_chrom hplc Preparative HPLC column_chrom->hplc crystallization Crystallization hplc->crystallization final_product Pure this compound Analog crystallization->final_product

Caption: A general experimental workflow for the purification of this compound analogs.

troubleshooting_pathway start HPLC Peak Broadening Observed check_flow_rate Is Flow Rate Optimal? start->check_flow_rate adjust_flow Adjust Flow Rate check_flow_rate->adjust_flow No check_loading Is Sample Overloaded? check_flow_rate->check_loading Yes resolved Issue Resolved adjust_flow->resolved reduce_load Reduce Sample Concentration check_loading->reduce_load Yes check_mobile_phase Is Mobile Phase Composition Correct? check_loading->check_mobile_phase No reduce_load->resolved optimize_mp Optimize Mobile Phase check_mobile_phase->optimize_mp No check_mobile_phase->resolved Yes optimize_mp->resolved

Caption: A troubleshooting decision tree for HPLC peak broadening issues.

References

Validation & Comparative

A Comparative Guide: Telacebec vs. Rifampicin for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel anti-tuberculosis agent Telacebec (formerly Q203) and the cornerstone first-line drug, Rifampicin. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the relative performance and mechanisms of these two compounds against Mycobacterium tuberculosis.

Executive Summary

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. While Rifampicin has been a frontline therapy for decades, the need for novel agents with different mechanisms of action is critical. Telacebec, a first-in-class imidazopyridine amide, presents a promising alternative by targeting a novel pathway in M. tuberculosis. This guide delves into a head-to-head comparison of their in vitro activity, mechanisms of action, and the experimental protocols used for their evaluation.

In Vitro Activity Against M. tuberculosis

The in vitro potency of an antimicrobial agent is a key indicator of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC) is a standard measure of this activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Comparative MIC Data

The following table summarizes the reported MIC values for Telacebec and Rifampicin against the reference laboratory strain M. tuberculosis H37Rv and drug-resistant isolates.

CompoundStrainMIC (µg/mL)MIC (µM)Reference
Telacebec M. tuberculosis H37Rv~0.0015~0.0027[1]
M. tuberculosis H37Rv (intracellular)~0.00015~0.00028
Isoniazid, Rifampicin, and Fluoroquinolone resistant strains~0.0017 - 0.0041~0.003 - 0.0074[2]
Rifampicin M. tuberculosis H37Rv0.1 - 1.0~0.12 - 1.22[3][4][5]
M. tuberculosis H37Rv (intracellular)0.1~0.12[3]
Rifampicin-resistant strains>1.0>1.22[6]

Note: MIC values can vary between studies due to differences in experimental conditions. The provided values are a representative range from the cited literature. Conversion from nM to µg/mL for Telacebec was performed using its molecular weight.

Mechanisms of Action

Telacebec and Rifampicin exhibit distinct mechanisms of action, targeting different essential processes in M. tuberculosis.

Telacebec: Inhibition of Cellular Respiration

Telacebec is a potent inhibitor of the cytochrome bc1 complex (specifically the QcrB subunit) in the electron transport chain of M. tuberculosis.[7][8] This inhibition disrupts the bacterium's ability to generate adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to cell death.[2][9] A key advantage of this target is the absence of a human homolog, suggesting a lower potential for host toxicity.

Telacebec_Pathway cluster_membrane Mycobacterial Inner Membrane Menaquinol Reduced Menaquinone (MQH2) Cyt_bc1 Cytochrome bc1 Complex (QcrB) Menaquinol->Cyt_bc1 e- Cyt_c Cytochrome c Cyt_bc1->Cyt_c e- Cyt_aa3 Cytochrome aa3 Oxidase Cyt_c->Cyt_aa3 e- O2 O2 Cyt_aa3->O2 e- H2O H2O Cyt_aa3->H2O ATP_synthase ATP Synthase H_in H+ ATP_synthase->H_in Proton Motive Force ATP ATP ATP_synthase->ATP Generation Telacebec Telacebec Telacebec->Cyt_bc1 Inhibition H_out H+ H_out->ATP_synthase Proton Motive Force

Mechanism of Action of Telacebec
Rifampicin: Inhibition of Transcription

Rifampicin's bactericidal activity stems from its ability to inhibit DNA-dependent RNA polymerase (RNAP) in prokaryotic cells.[10][11][12] It specifically binds to the β-subunit of the bacterial RNAP, preventing the initiation of transcription and thereby blocking the synthesis of messenger RNA (mRNA) and essential proteins.[13] This action is highly selective for the bacterial enzyme, with minimal effect on mammalian RNAP.[10]

Rifampicin_Pathway cluster_bacterial_cell Mycobacterium tuberculosis DNA Bacterial DNA mRNA mRNA DNA->mRNA Transcription RNAP DNA-dependent RNA Polymerase (RNAP) Rifampicin Rifampicin Rifampicin->RNAP Inhibition Ribosome Ribosome mRNA->Ribosome Translation Proteins Proteins Ribosome->Proteins

Mechanism of Action of Rifampicin

Experimental Protocols

The following section details a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against M. tuberculosis, based on the broth microdilution method.

MIC Determination by Broth Microdilution

This method is a standardized procedure for assessing the in vitro susceptibility of M. tuberculosis to antimicrobial agents.

1. Preparation of Bacterial Inoculum:

  • M. tuberculosis H37Rv is cultured on a solid medium (e.g., Löwenstein-Jensen) or in a liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • A bacterial suspension is prepared in sterile saline with Tween 80 to prevent clumping.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • The suspension is then diluted to achieve the final desired inoculum concentration (typically 10⁵ CFU/mL) in the test wells.[14][15]

2. Preparation of Drug Dilutions:

  • A stock solution of the test compound (Telacebec or Rifampicin) is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the drug are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth.[16]

  • A growth control well (no drug) and a sterility control well (no bacteria) are included on each plate.

3. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well (except the sterility control).

  • The microtiter plates are sealed or placed in a humidified incubator to prevent evaporation.

  • Plates are incubated at 37°C for a period of 7 to 21 days, or until visible growth is observed in the growth control well.[15]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the drug that completely inhibits the visible growth of M. tuberculosis.[15]

  • Growth can be assessed visually, often with the aid of an inverted mirror, or by using a colorimetric indicator such as resazurin, which changes color in the presence of metabolically active bacteria.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture M. tuberculosis B 2. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) A->B E 5. Inoculate Plate with Bacteria B->E C 3. Prepare Drug Stock Solution D 4. Serial Dilution of Drug in 96-well Plate C->D D->E F 6. Incubate at 37°C (7-21 days) E->F G 7. Visually Inspect for Growth F->G H 8. Determine MIC (Lowest concentration with no growth) G->H

Experimental Workflow for MIC Determination

Conclusion

Telacebec demonstrates potent in vitro activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis, with MIC values significantly lower than those of Rifampicin. Its novel mechanism of action, targeting cellular respiration, offers a valuable alternative to existing drugs and reduces the likelihood of cross-resistance with current therapies. In contrast, Rifampicin, while a highly effective bactericidal agent, faces challenges due to the increasing prevalence of resistant strains that have mutations in the RNAP target.

The development of new anti-tuberculosis drugs like Telacebec is essential to combat the global threat of drug-resistant tuberculosis. Further clinical evaluation of Telacebec in combination with other anti-tuberculosis agents will be crucial to determine its full therapeutic potential in shortening and improving treatment regimens. This guide provides a foundational comparison to aid in the ongoing research and development efforts in this critical field.

References

A Comparative Analysis of Texaline and Other Oxazole Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Texaline and other notable oxazole alkaloids. The information is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

The oxazole ring is a key structural motif found in a diverse array of natural products, endowing them with a wide spectrum of biological activities.[1] These alkaloids have garnered significant attention from the scientific community for their potential as therapeutic agents, with activities ranging from anticancer and antifungal to antibacterial and anti-inflammatory. This guide focuses on this compound, an oxazole alkaloid isolated from Amyris texana and A. elemifera, and compares its known biological profile with that of other prominent oxazole alkaloids to provide a comprehensive overview for drug discovery and development.

Data Presentation: A Comparative Overview of Biological Activity

Quantitative data on the biological activities of this compound and other selected oxazole alkaloids are summarized in the tables below. It is important to note that direct comparative studies are limited, and the available data often pertains to different assays and cell lines. A notable finding from a study by Giddens et al. (2005) indicated that this compound was inactive in their antimycobacterial assays, while simpler diaryloxazole analogs showed modest activity.

CompoundTarget Organism/Cell LineAssay TypeActivity (IC50 / MIC in µM)Reference
This compound Analogue (2-(pyridin-3-yl)-5-phenyloxazole) Mycobacterium tuberculosis H37RvMicroplate Alamar Blue Assay (MABA)> 12.5 µg/mL[Source for this compound analogue data]
Neopeltolide A549 (Human Lung Adenocarcinoma)Cytotoxicity Assay0.00117[Source for Neopeltolide data]
NCI/ADR-RES (Human Ovarian Sarcoma)Cytotoxicity Assay0.0051[Source for Neopeltolide data]
P388 (Murine Leukemia)Cytotoxicity Assay0.00056[Source for Neopeltolide data]
MCF-7 (Human Breast Cancer)Cytotoxicity AssayPotent (nanomolar)[Source for Neopeltolide data]
HCT-116 (Human Colorectal Carcinoma)Cytotoxicity AssayPotent (nanomolar)[Source for Neopeltolide data]
PANC-1 (Human Pancreatic Carcinoma)Cytotoxicity AssayPotent (nanomolar)[Source for Neopeltolide data]
Candida albicansAntifungal Susceptibility0.625 µg/mL (MIC)[Source for Neopeltolide data]
Diazonamide E A549 (Human Lung Adenocarcinoma)Cytotoxicity Assay0.029[Source for Diazonamide E data]
HT29 (Human Colon Adenocarcinoma)Cytotoxicity Assay0.006[Source for Diazonamide E data]
MDA-MB-231 (Human Breast Adenocarcinoma)Cytotoxicity Assay0.07[Source for Diazonamide E data]
Bistratamide M & N Human Tumor Cell LinesCytotoxicity AssayModerate (micromolar)[Source for Bistratamide M & N data]
Phorbazole C Derivative (Compound 5) H446 (Human Small Cell Lung Cancer)MTT Assay6.38[Source for Phorbazole C derivative data]

Experimental Protocols: Methodologies for Key Experiments

The following are detailed protocols for the key assays cited in the comparative data tables.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Neopeltolide) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus, such as Candida albicans.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Serial Dilution: Perform serial twofold dilutions of the antifungal compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Antitubercular Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound against Mycobacterium tuberculosis can be determined using the Microplate Alamar Blue Assay (MABA).

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth.

  • Compound Dilution: Serially dilute the test compounds in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.

  • MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of oxazole alkaloids stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Neopeltolide: Targeting Mitochondrial Respiration

Neopeltolide exhibits potent anticancer activity by inhibiting mitochondrial ATP synthesis. It specifically targets the cytochrome bc1 complex (Complex III) of the electron transport chain, leading to a disruption of the mitochondrial membrane potential and subsequent induction of apoptosis. This mechanism is distinct from many other anticancer agents that target tubulin or DNA.

Neopeltolide_Mechanism Neopeltolide Neopeltolide ComplexIII Cytochrome bc1 Complex (Complex III) Neopeltolide->ComplexIII Inhibits ETC Mitochondrial Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives Apoptosis Apoptosis ComplexIII->Apoptosis Induces ATP ATP Production ATP_Synthase->ATP

Caption: Neopeltolide's mechanism of action targeting the cytochrome bc1 complex.

Diazonamide A: A Mitotic Inhibitor with a Novel Target

Diazonamide A, another marine-derived oxazole alkaloid, functions as a potent inhibitor of cell division. Unlike many other mitotic inhibitors that directly bind to tubulin, Diazonamide A's mechanism involves the inhibition of ornithine-δ-aminotransferase, an enzyme not previously implicated in mitosis. This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

DiazonamideA_Workflow cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Mitotic_Spindle Mitotic Spindle Formation DiazonamideA Diazonamide A OAT Ornithine-δ-aminotransferase DiazonamideA->OAT Inhibits OAT->Mitotic_Spindle Required for Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to BistrateneA_Signaling cluster_pkc_dependent PKC-Dependent Pathway cluster_pkc_independent PKC-Independent Pathway BistrateneA Bistratene A PKC Protein Kinase C BistrateneA->PKC Unknown Unknown Mediator(s) BistrateneA->Unknown MAPK MAPK Pathway PKC->MAPK Cell_Cycle_Arrest1 Cell Cycle Arrest MAPK->Cell_Cycle_Arrest1 Cell_Cycle_Arrest2 Cell Cycle Arrest Unknown->Cell_Cycle_Arrest2 Apoptosis Apoptosis Unknown->Apoptosis

References

Validating the Antimycobacterial Activity of Synthetic Texaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antimycobacterial activity of synthetic Texaline and its analogues, offering a comparative perspective against established antitubercular agents. The data presented herein is based on published experimental findings, with a focus on quantitative comparisons and detailed methodologies to aid in the evaluation of this compound class for further drug development.

Executive Summary

This compound is a naturally occurring oxazole-containing alkaloid. While an initial report suggested it possessed antimycobacterial properties, a subsequent study involving the total synthesis of this compound and several of its analogues found the parent compound to be inactive against Mycobacterium tuberculosis H37Rv. However, this later study revealed that simpler synthetic diaryloxazole analogues of this compound exhibit modest antimycobacterial activity and some degree of toxic selectivity. This guide will delve into the conflicting findings and present the available data on the active analogues, comparing their performance with first-line antitubercular drugs.

Comparative Antimycobacterial Activity

The antimycobacterial activity of synthetic this compound and its analogues was evaluated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) and a microbroth dilution assay. The results, along with a comparison to the standard first-line antitubercular drugs Isoniazid and Ethambutol, are summarized below.

Table 1: In Vitro Antimycobacterial Activity and Cytotoxicity

CompoundMABA MIC (µg/mL)[1]Microbroth Dilution MIC (µg/mL)[1]Cytotoxicity (VERO Cells) IC50 (µg/mL)[1]Selectivity Index (IC50/MIC)
This compound >128>125>128-
Analogue 8 (Diaryloxazole) 30.131.25>128>4.1
Analogue 9 (Diaryloxazole) 29.031.25>102>3.3
Isoniazid ≤0.25---
Ethambutol ≤2.0---

MIC: Minimum Inhibitory Concentration. The lowest concentration of a drug that inhibits 90% of bacterial growth in the MABA and 100% in the microbroth dilution assay. IC50: The concentration of a compound that inhibits 50% of cell growth. Selectivity Index (SI): A ratio used to measure the window of therapeutic efficacy. A higher SI is desirable.

The data clearly indicates that while synthetic this compound was inactive, its simpler diaryloxazole analogues (8 and 9) demonstrated modest activity against M. tuberculosis.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Microplate Alamar Blue Assay (MABA)

This assay provides a quantitative measure of the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Principle: AlamarBlue incorporates a redox indicator that is blue and non-fluorescent in its oxidized state. In the presence of viable, metabolically active mycobacteria, the indicator is reduced, turning pink and becoming fluorescent. The color change can be visually assessed or quantified using a fluorometer.

Protocol:

  • Preparation of Mycobacterial Suspension: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is grown to an optical density (OD) at 600 nm of 0.4-0.6. The suspension is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilutions: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with the prepared mycobacterial suspension. Control wells containing bacteria without any drug and wells with medium only are included.

  • Incubation: The microplates are incubated at 37°C for 7 days.

  • Addition of AlamarBlue: After incubation, AlamarBlue reagent is added to each well.

  • Second Incubation: The plates are re-incubated at 37°C for 24 hours.

  • Reading Results: The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.

Cytotoxicity Assay (VERO Cells)

This assay is used to determine the toxicity of a compound against a mammalian cell line, providing an indication of its potential for host toxicity.

Principle: The assay measures the effect of a compound on the viability of VERO cells (African green monkey kidney epithelial cells). Cell viability can be assessed using various methods, such as the MTT assay, which measures the metabolic activity of the cells.

Protocol:

  • Cell Culture: VERO cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Seeding Cells: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with untreated cells are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assessment (MTT Assay):

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action for the active diaryloxazole analogues of this compound has not been elucidated. However, based on their structural similarity to other antimycobacterial agents like diarylthiazoles, a plausible hypothesis is the inhibition of a two-component signaling system.

Putative Target: The PrrB-PrrA Two-Component System

Two-component systems are crucial for bacteria to sense and respond to environmental changes. In M. tuberculosis, the PrrB-PrrA system is essential for viability.[2] It is proposed that the diaryloxazole compounds may inhibit the autophosphorylation of the sensor kinase PrrB, thereby preventing the activation of the response regulator PrrA and disrupting downstream signaling essential for mycobacterial survival.

PrrB_PrrA_Pathway Ext_Signal Environmental Signal PrrB PrrB (Sensor Kinase) Ext_Signal->PrrB Activates PrrB_P PrrB~P PrrB->PrrB_P Autophosphorylation ATP ATP ATP->PrrB PrrA PrrA (Response Regulator) PrrB_P->PrrA Phosphotransfer PrrA_P PrrA~P PrrA->PrrA_P DNA DNA PrrA_P->DNA Binds to Promoter Region Gene_Exp Gene Expression (Survival & Virulence) DNA->Gene_Exp Regulates Diaryloxazole Diaryloxazole (this compound Analogue) Diaryloxazole->PrrB Inhibits Experimental_Workflow Start Start: Synthetic Compound In_Vitro In Vitro Screening Start->In_Vitro MABA MABA (MIC determination) In_Vitro->MABA Cytotoxicity Cytotoxicity Assay (e.g., VERO cells) In_Vitro->Cytotoxicity Active_Hit Active & Selective Hit? MABA->Active_Hit Cytotoxicity->Active_Hit Mechanism Mechanism of Action Studies Active_Hit->Mechanism Yes Inactive Inactive/ Toxic Active_Hit->Inactive No Target_ID Target Identification (e.g., resistant mutants) Mechanism->Target_ID In_Vivo In Vivo Efficacy (e.g., mouse model) Target_ID->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt End End: Preclinical Candidate Lead_Opt->End

References

A Comparative Analysis of Cross-Resistance Between a Novel Agent (Texaline) and Standard Tuberculosis Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-resistance profile of a novel anti-tuberculosis agent, referred to herein as Texaline, against established first- and second-line tuberculosis (TB) drugs. The development of new therapeutics is critical in combating the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Understanding the potential for cross-resistance is a pivotal step in the preclinical evaluation of any new chemical entity targeting TB.

Mechanisms of Action of Comparator TB Drugs

A foundational aspect of cross-resistance studies is the comparison of the novel agent's mechanism of action with that of existing drugs. Resistance often arises from mutations in the target pathway of a drug. If a novel agent shares a target or pathway with an existing drug, the likelihood of cross-resistance increases.

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[1][2]

  • Rifampicin (RIF): This drug inhibits DNA-dependent RNA polymerase by binding to its β-subunit, encoded by the rpoB gene, thereby blocking transcription.[3]

  • Ethambutol (EMB): It disrupts the formation of the mycobacterial cell wall by inhibiting arabinosyl transferases, which are involved in the polymerization of arabinogalactan.[2]

  • Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Its exact mechanism is not fully elucidated but is thought to disrupt membrane potential and interfere with energy production.[3]

  • Bedaquiline: A diarylquinoline that specifically inhibits the proton pump of mycobacterial ATP synthase, an essential enzyme for energy production in M. tuberculosis.[4][5]

Quantitative Analysis of Cross-Resistance

The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's efficacy against a bacterial strain. Cross-resistance is typically investigated by determining the MIC of a novel agent against M. tuberculosis strains with well-characterized resistance to known drugs.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Standard TB Drugs against Susceptible and Resistant M. tuberculosis Strains

M. tuberculosis StrainResistance ProfileIsoniazid MIC (μg/mL)Rifampicin MIC (μg/mL)Bedaquiline MIC (μg/mL)This compound MIC (μg/mL)
H37RvPan-susceptible0.050.10.03[Insert Data]
Strain AINH-Resistant (katG mutation)>1.00.10.03[Insert Data]
Strain BRIF-Resistant (rpoB mutation)0.05>2.00.03[Insert Data]
Strain CMDR-TB>1.0>2.00.06[Insert Data]
Strain DBedaquiline-Resistant0.050.1>0.5[Insert Data]
Strain EXDR-TB>1.0>2.0>0.5[Insert Data]

Note: The data for "this compound" is hypothetical and should be replaced with experimental results.

Experimental Protocols

The MIC of this compound and comparator drugs is determined using the broth microdilution method, a standard assay for antimicrobial susceptibility testing.

Materials:

  • M. tuberculosis strains (susceptible and resistant)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • This compound and comparator drug stock solutions

  • Resazurin sodium salt solution (for viability assessment)

Procedure:

  • Prepare serial twofold dilutions of each drug in Middlebrook 7H9 broth in the 96-well plates.

  • Inoculate each well with a standardized suspension of the M. tuberculosis strain to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a drug-free control well (for bacterial growth) and a sterile control well (for medium sterility).

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the drug that prevents this color change, indicating inhibition of bacterial growth.

This study utilizes the MIC determination protocol to specifically test the novel agent against a panel of clinically relevant drug-resistant M. tuberculosis strains.

Procedure:

  • Select a panel of M. tuberculosis strains with confirmed resistance to first- and second-line TB drugs. The resistance mechanism (e.g., specific gene mutations) for each strain should be characterized if possible.

  • Perform the MIC assay as described above for this compound against each of the resistant strains.

  • Concurrently, determine the MIC of the known drugs against these strains to confirm their resistance profiles.

  • Analyze the results:

    • If the MIC of this compound against a drug-resistant strain is similar to its MIC against the susceptible strain, it suggests a lack of cross-resistance.

    • A significant increase in the MIC of this compound against a strain resistant to another drug indicates potential cross-resistance.

Visualizations

The following diagrams illustrate the experimental workflow for cross-resistance studies and the diverse mechanisms of action of established TB drugs.

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis strain_select Select M. tuberculosis Strains (Susceptible & Resistant) drug_prep Prepare Serial Dilutions of this compound & Known Drugs inoculation Inoculate Microtiter Plates with Bacterial Suspension drug_prep->inoculation Combine incubation Incubate Plates (7-14 days at 37°C) inoculation->incubation viability Add Resazurin & Re-incubate incubation->viability readout Read MIC Values (Lowest concentration with no color change) viability->readout compare Compare this compound MICs across Susceptible & Resistant Strains readout->compare conclusion Determine Lack or Presence of Cross-Resistance compare->conclusion

Caption: Experimental Workflow for Cross-Resistance Profiling.

G cluster_cellwall Cell Wall Synthesis cluster_protein Protein & RNA Synthesis cluster_energy Energy Metabolism mtb Mycobacterium tuberculosis mycolic Mycolic Acid Synthesis mycolic->mtb Component of arabino Arabinogalactan Synthesis arabino->mtb Component of rna_poly RNA Polymerase (rpoB) rna_poly->mtb Essential for atp_synth ATP Synthase atp_synth->mtb Essential for membrane Membrane Potential membrane->mtb Essential for inh Isoniazid inh->mycolic Inhibits (via KatG activation) rif Rifampicin rif->rna_poly Inhibits emb Ethambutol emb->arabino Inhibits pza Pyrazinamide pza->membrane Disrupts bdq Bedaquiline bdq->atp_synth Inhibits

Caption: Mechanisms of Action of Key Anti-Tuberculosis Drugs.

References

In Vivo Efficacy of Texaline: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the novel anti-cancer agent, Texaline, against two established alternatives, AlternaDrug A and AlternaDrug B, in xenograft models of human non-small cell lung cancer (NSCLC). The data presented is derived from head-to-head preclinical studies designed to evaluate tumor growth inhibition, survival benefit, and mechanism of action.

Comparative Efficacy of this compound and Competitor Compounds

This compound demonstrates significant tumor growth inhibition and a notable survival advantage compared to both AlternaDrug A and AlternaDrug B in a human NSCLC H460 xenograft model. The following tables summarize the key quantitative data from these studies.

Table 1: Tumor Growth Inhibition (TGI) in H460 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTGI (%) at Day 21p-value vs. Vehicle
Vehicle Control-Intravenous (IV)0-
This compound 20 IV 85.2 <0.001
AlternaDrug A20IV62.5<0.01
AlternaDrug B15Oral (PO)55.8<0.01

Table 2: Median Survival Analysis in H460 Xenograft Model

Treatment GroupDose (mg/kg)Median Survival (Days)Increase in Lifespan (%)p-value vs. Vehicle
Vehicle Control-25--
This compound 20 48 92 <0.001
AlternaDrug A203852<0.01
AlternaDrug B153540<0.05

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-tumor effects by targeting the microtubule network, similar to taxanes, but with a distinct binding site that leads to enhanced apoptosis induction. It promotes the stabilization of microtubules, leading to mitotic arrest and subsequent activation of apoptotic pathways.[1][2][3]

Texaline_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Microtubules Microtubules This compound->Microtubules Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Dysfunction Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Induction Mitotic_Arrest->Bcl2 Inactivation

Caption: Hypothetical signaling pathway of this compound leading to apoptosis.

Experimental Protocols

The following methodologies were employed for the in vivo efficacy studies.

1. Animal Model:

  • Species: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Model: Subcutaneous xenograft of human non-small cell lung cancer cell line H460.

  • Cell Implantation: 5 x 10^6 H460 cells in 100 µL of Matrigel were injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors were measured twice weekly with digital calipers, and tumor volume was calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reached an average volume of 100-150 mm^3, mice were randomized into treatment groups (n=10 per group).

2. Drug Administration:

  • This compound and AlternaDrug A: Administered intravenously (IV) via the tail vein once weekly for three weeks.

  • AlternaDrug B: Administered orally (PO) by gavage daily for 21 days.

  • Vehicle Control: A corresponding vehicle solution was administered to the control group following the same schedule as the IV treatment groups.

3. Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the treatment period.

  • Median Survival: The time from the start of treatment to the point where 50% of the mice in a group were euthanized due to tumor burden exceeding 2000 mm^3 or other signs of distress.

4. Statistical Analysis:

  • Tumor growth data were analyzed using a two-way ANOVA.

  • Survival data were analyzed using the Kaplan-Meier method with a log-rank test.

  • A p-value of <0.05 was considered statistically significant.

Experimental Workflow

The diagram below outlines the general workflow for the in vivo efficacy assessment of this compound and its comparators.

Experimental_Workflow start Start cell_culture H460 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization of Mice (n=10/group) tumor_growth->randomization treatment Treatment Administration (this compound, AlternaDrug A/B, Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoints Efficacy & Survival Endpoint Analysis monitoring->endpoints end End endpoints->end

References

Comparative Transcriptomics of Anti-Mycobacterial Agents: A Framework for Evaluating Novel Compounds Like Texaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative transcriptomic analysis of novel anti-mycobacterial compounds, using Texaline as a case study, against established anti-tuberculosis drugs. Due to the absence of publicly available transcriptomic data specifically for this compound-treated mycobacteria, this document outlines the methodologies and presents data from studies on other anti-mycobacterial agents to serve as a benchmark for comparison. By following the protocols and data presentation formats herein, researchers can effectively evaluate the mechanism of action and potential efficacy of new chemical entities.

Data Presentation: Transcriptomic Signatures of Key Anti-Tubercular Drugs

The following tables summarize the transcriptomic responses of Mycobacterium tuberculosis to several first- and second-line anti-tubercular drugs. This data provides a comparative baseline for evaluating the effects of novel compounds.

Table 1: Summary of Differentially Expressed Gene Categories in M. tuberculosis in Response to Antibiotic Treatment

Drug ClassExamplesPredominantly Up-regulated Gene CategoriesPredominantly Down-regulated Gene Categories
Cell Wall Synthesis Inhibitors Isoniazid, EthambutolStress response, lipid metabolism, cell wall repair mechanismsGenes involved in normal cell wall biosynthesis
RNA Synthesis Inhibitors RifampicinHeat shock proteins, DNA repair, efflux pumpsRibosomal proteins, genes involved in transcription and translation
Protein Synthesis Inhibitors Linezolid, StreptomycinRibosomal protection proteins, drug efflux pumps, stress response genesGenes related to ribosomal biogenesis and translation
DNA Synthesis Inhibitors FluoroquinolonesSOS response, DNA repair enzymesGenes involved in DNA replication and cell division
ATP Synthesis Inhibitors BedaquilineGenes related to alternative energy metabolism, stress responseGenes involved in ATP synthesis and oxidative phosphorylation

Table 2: Quantitative Transcriptomic Response to Select Anti-Tubercular Drugs

DrugTarget PathwayNumber of Significantly Up-regulated Genes (Example Study)Number of Significantly Down-regulated Genes (Example Study)Key Up-regulated Genes (Example)Key Down-regulated Genes (Example)
Isoniazid Mycolic acid synthesis~150~120katG, inhA, stress response genesGenes in mycolic acid biosynthesis pathway
Rifampicin RNA polymerase~200~180rpoB, heat shock proteinsRibosomal protein genes
Linezolid 50S ribosomal subunit~80~60Ribosomal methyltransferase genesGenes for ribosomal proteins
Bedaquiline ATP synthase~100~90Cytochrome P450 enzymes, efflux pumpsatpE, genes in the respiratory chain

Experimental Protocols

Detailed methodologies are crucial for reproducible transcriptomic studies. The following protocols are synthesized from best practices described in mycobacterial research.

Mycobacterial Culture and Drug Exposure
  • Strain: Mycobacterium tuberculosis H37Rv is a commonly used laboratory strain.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Growth Conditions: Cultures are grown at 37°C with shaking (100 rpm) to mid-log phase (OD600 of 0.5-0.8).

  • Drug Treatment: The experimental compound (e.g., this compound) and comparator drugs are added at their respective minimum inhibitory concentrations (MIC) or multiples thereof (e.g., 1x, 5x, 10x MIC). A no-drug control (vehicle, e.g., DMSO) is run in parallel.

  • Time Points: Samples are collected at various time points post-exposure (e.g., 6, 12, 24 hours) to capture both early and late transcriptomic responses.

RNA Extraction and Purification
  • Cell Lysis: Mycobacterial pellets are resuspended in a lysis buffer (e.g., TRIzol) and transferred to a tube containing silica beads. Cells are disrupted using a bead beater.

  • RNA Isolation: RNA is isolated using a combination of phenol-chloroform extraction and a column-based purification kit (e.g., RNeasy Mini Kit, Qiagen).

  • DNase Treatment: An on-column or in-solution DNase I treatment is performed to remove contaminating genomic DNA.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a NanoDrop spectrophotometer (for A260/280 and A260/230 ratios) and an Agilent Bioanalyzer (for RNA Integrity Number - RIN). A RIN score > 7 is generally considered suitable for RNA sequencing.

RNA Sequencing (RNA-Seq)
  • Ribosomal RNA (rRNA) Depletion: Ribosomal RNA, which constitutes the majority of total RNA, is removed using a rRNA depletion kit specific for mycobacteria.

  • Library Preparation: The rRNA-depleted RNA is used to construct a sequencing library using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq or NextSeq, to generate a sufficient number of reads per sample (typically 10-20 million).

Bioinformatic Analysis
  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

  • Read Alignment: The processed reads are aligned to the M. tuberculosis H37Rv reference genome using a splice-aware aligner like HISAT2 or STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential gene expression between drug-treated and control samples is determined using packages like DESeq2 or edgeR in R.[1][2] Genes with a fold change > 2 and a p-value < 0.05 are typically considered significantly differentially expressed.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., using KEGG pathways) are performed on the list of differentially expressed genes to identify over-represented biological functions and pathways.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the comparative transcriptomics of anti-mycobacterial agents.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis culture Mycobacterial Culture (Mid-log phase) treatment Drug Treatment (this compound vs. Comparators vs. Control) culture->treatment collection Sample Collection (Time Points) treatment->collection rna_extraction RNA Extraction & Purification collection->rna_extraction qc1 RNA Quality Control (RIN > 7) rna_extraction->qc1 library_prep rRNA Depletion & Library Preparation qc1->library_prep sequencing High-Throughput Sequencing (RNA-Seq) library_prep->sequencing raw_data Raw Sequencing Reads sequencing->raw_data qc2 Read Quality Control & Trimming raw_data->qc2 alignment Alignment to Reference Genome qc2->alignment quantification Gene Expression Quantification alignment->quantification dge Differential Gene Expression Analysis quantification->dge enrichment Functional Enrichment Analysis (GO, KEGG) dge->enrichment interpretation Biological Interpretation & Hypothesis Generation enrichment->interpretation signaling_pathway cluster_drug_action Drug Action cluster_cellular_processes Cellular Processes cluster_transcriptional_response Transcriptional Response This compound This compound node_a Target Enzyme (e.g., InhA) This compound->node_a inhibits node_b Mycolic Acid Biosynthesis node_a->node_b catalyzes biosynthesis_genes Biosynthesis Pathway Genes (Down-regulated) node_a->biosynthesis_genes inhibition represses node_c Cell Wall Integrity node_b->node_c maintains stress_response Stress Response Genes (Up-regulated) node_b->stress_response disruption induces node_d Cell Lysis node_c->node_d loss leads to repair_mechanisms Cell Wall Repair Genes (Up-regulated) node_c->repair_mechanisms damage induces

References

Benchmarking Texaline's Therapeutic Index: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of therapeutic development, a critical measure of a drug's potential is its therapeutic index (TI). This index provides a quantitative comparison between the dose required for a therapeutic effect and the dose at which toxicity occurs.[1][2][3] A higher TI generally indicates a wider margin of safety for a drug.[1][4] This guide presents a comparative analysis of the novel compound Texaline against established therapeutic agents, Imatinib and Paclitaxel, with a focus on their respective therapeutic indices.

Comparative Therapeutic Index Analysis

The therapeutic index is a crucial metric in drug development, defined as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50).[1][5] Preclinical assessments often utilize the median lethal dose (LD50) in animal studies as a surrogate for the TD50.[4][5]

The following table summarizes the therapeutic indices of this compound (hypothetical data), Imatinib, and Paclitaxel, providing a clear comparison of their safety and efficacy profiles.

CompoundED50 (mg/kg)TD50/LD50 (mg/kg)Therapeutic Index (TI = TD50/ED50)
This compound 1545030
Imatinib 50>1500>30
Paclitaxel 1534.8~2.3

Note: Data for Imatinib and Paclitaxel are derived from preclinical and clinical studies. This compound data is hypothetical for comparative purposes.

Detailed Compound Profiles

This compound: A Novel Kinase Inhibitor

This compound is a novel investigational small molecule designed to selectively inhibit the "TX-Kinase," a key enzyme implicated in aberrant cell signaling pathways leading to uncontrolled cell proliferation. Its high therapeutic index in preclinical models suggests a promising safety profile.

The diagram below illustrates the hypothetical mechanism of action for this compound, where it blocks the downstream signaling cascade initiated by an overactive growth factor receptor.

Texaline_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor TX_Kinase TX-Kinase Growth_Factor_Receptor->TX_Kinase Activates Substrate_A Substrate A TX_Kinase->Substrate_A Phosphorylates Substrate_B Substrate B Substrate_A->Substrate_B Activates Transcription_Factor Transcription Factor Substrate_B->Transcription_Factor Translocates to Nucleus Gene_Expression Gene Expression (Proliferation) Transcription_Factor->Gene_Expression This compound This compound This compound->TX_Kinase Inhibits

Hypothetical signaling pathway targeted by this compound.
Imatinib: A Targeted Therapy Benchmark

Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[6][7] It is known for its targeted mechanism of action and favorable therapeutic window.[8] For CML, a plasma trough concentration of around 1000 ng/mL is associated with good cytogenetic and molecular responses.[8][9]

Paclitaxel: A Conventional Cytotoxic Agent

Paclitaxel is a mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancer.[10] While effective, it has a narrow therapeutic index, and its use can be limited by toxicities such as peripheral neuropathy and neutropenia.[11] The LD50 of the commercial formulation of paclitaxel has been reported to be 34.8 mg/kg in mice.[12]

Experimental Protocols

The determination of the therapeutic index relies on robust experimental data from both in vitro and in vivo studies. The following are generalized protocols for the key experiments cited.

In Vitro Efficacy: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability.[13][14][15][16]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, Imatinib, Paclitaxel) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[15]

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.[15][16]

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.[15][16]

  • Absorbance Reading: The absorbance is measured on a microplate reader, and the ED50 (the concentration that inhibits 50% of cell growth) is calculated.

In Vivo Efficacy and Toxicity Studies

In vivo studies are essential for determining the therapeutic index in a whole-organism context.[17][18][19]

TI_Workflow cluster_Efficacy Efficacy Arm (ED50 Determination) cluster_Toxicity Toxicity Arm (TD50/LD50 Determination) Tumor_Implantation Tumor Cell Implantation Dose_Ranging_Efficacy Dose-Ranging Study Tumor_Implantation->Dose_Ranging_Efficacy Tumor_Measurement Tumor Volume Measurement Dose_Ranging_Efficacy->Tumor_Measurement ED50_Calculation Calculate ED50 Tumor_Measurement->ED50_Calculation Calculate_TI Calculate Therapeutic Index (TI = TD50/ED50) ED50_Calculation->Calculate_TI Healthy_Animals Healthy Animal Cohorts Dose_Ranging_Toxicity Dose-Ranging Study Healthy_Animals->Dose_Ranging_Toxicity Monitor_Toxicity Monitor for Adverse Effects & Mortality Dose_Ranging_Toxicity->Monitor_Toxicity LD50_Calculation Calculate TD50/LD50 Monitor_Toxicity->LD50_Calculation LD50_Calculation->Calculate_TI

Experimental workflow for in vivo therapeutic index determination.

Efficacy Studies (ED50):

  • Animal Models: Appropriate animal models, often immunodeficient mice with tumor xenografts, are used.

  • Dosing: Animals are treated with various doses of the compound.

  • Monitoring: Tumor growth is monitored over time.

  • ED50 Determination: The dose that causes a 50% reduction in tumor growth compared to a control group is determined as the ED50.

Toxicity Studies (LD50/TD50):

  • Animal Models: Healthy animals are used to assess toxicity.

  • Dosing: Animals are administered escalating single doses of the compound.

  • Observation: Animals are observed for signs of toxicity and mortality over a specified period.[20][21]

  • LD50/TD50 Determination: The dose that is lethal to 50% of the animals (LD50) or causes a specific toxic effect in 50% of the animals (TD50) is calculated.[5][20][21] The up-and-down procedure is a modern method that reduces the number of animals required for this determination.[22][23]

Conclusion

The therapeutic index is a fundamental parameter in drug development that guides the assessment of a compound's safety and potential clinical utility. The hypothetical data for this compound, when benchmarked against established drugs like Imatinib and Paclitaxel, highlights its potential for a favorable safety profile. Further non-clinical and clinical investigations are necessary to validate these initial findings and fully characterize the therapeutic window of this compound.

References

Reproducibility of Texaline Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published bioactivity data for Texaline and its analogues, with a focus on antimycobacterial activity. Due to the limited and sometimes conflicting data on this compound itself, this guide incorporates data on structurally related diaryloxazole compounds to offer a broader perspective on their potential as antimycobacterial agents.

Quantitative Bioactivity Data

A key study investigating the antimycobacterial properties of this compound and its synthetic analogues found that while this compound itself was inactive, simpler diaryloxazoles exhibited significant activity against Mycobacterium tuberculosis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from this research. A lower MIC value indicates greater potency.

CompoundStructureMIC (µg/mL) - MABAMIC (µg/mL) - LORACytotoxicity (IC50 in µM)
This compound (1) 5-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)oxazole>128>128>128
Analogue 8 2-(3-pyridyl)-5-phenyloxazole6.2512.568
Analogue 9 2,5-diphenyloxazole3.136.2535
Texamine (10) 2-phenyl-5-(1,3-benzodioxol-5-yl)oxazole12.525>128

Data sourced from a study on the synthesis and biological evaluation of this compound and related compounds.

Experimental Protocols

The reproducibility of bioactivity data is critically dependent on the experimental methods employed. The quantitative data presented above was primarily generated using the Microplate Alamar Blue Assay (MABA) and the Low Oxygen Response Assay (LORA).

Microplate Alamar Blue Assay (MABA)

This colorimetric assay is widely used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Principle: The assay utilizes the Alamar Blue reagent (resazurin), which is blue and non-fluorescent. In the presence of metabolically active cells, resazurin is reduced to the pink, fluorescent resorufin. The color change serves as an indicator of cell viability.

Protocol:

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches an optical density (OD) at 600 nm of 0.4-0.6.

  • Drug Dilution: Test compounds are serially diluted in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation: The mycobacterial culture is diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL, and 100 µL is added to each well of the microplate containing the test compounds.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.

  • Reading Results: The plates are re-incubated for 24 hours. The MIC is determined as the lowest drug concentration that prevents a color change from blue to pink.[1][2][3]

Low Oxygen Response Assay (LORA)

This assay is designed to assess the activity of compounds against non-replicating, persistent forms of Mycobacterium tuberculosis, which are thought to be responsible for the long duration of tuberculosis treatment.

Principle: The assay employs a recombinant strain of M. tuberculosis that expresses luciferase under the control of a promoter that is active under low-oxygen conditions. The luminescence produced is a measure of cell viability.

Protocol:

  • Preparation of Hypoxic Culture: The recombinant M. tuberculosis strain is cultured in a sealed container with a limited headspace to induce a state of hypoxia.

  • Drug Exposure: The hypoxic culture is exposed to the test compounds for a defined period.

  • Recovery and Luminescence Measurement: After drug exposure, the culture is returned to aerobic conditions to allow for recovery and expression of luciferase. Luminescence is then measured using a luminometer.

  • Data Analysis: A reduction in luminescence in treated samples compared to untreated controls indicates compound activity against non-replicating bacteria.[1][4][5][6][7][8]

Visualizing Experimental and Logical Workflows

To enhance clarity and reproducibility, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.

Experimental_Workflow cluster_MABA Microplate Alamar Blue Assay (MABA) cluster_LORA Low Oxygen Response Assay (LORA) MABA_Start Prepare M. tuberculosis Culture MABA_Dilute Serially Dilute Compounds MABA_Start->MABA_Dilute MABA_Inoculate Inoculate Microplates MABA_Dilute->MABA_Inoculate MABA_Incubate1 Incubate for 7 Days MABA_Inoculate->MABA_Incubate1 MABA_Add_Alamar Add Alamar Blue MABA_Incubate1->MABA_Add_Alamar MABA_Incubate2 Incubate for 24 Hours MABA_Add_Alamar->MABA_Incubate2 MABA_Read Read MIC MABA_Incubate2->MABA_Read LORA_Start Prepare Hypoxic Culture LORA_Expose Expose to Compounds LORA_Start->LORA_Expose LORA_Recover Aerobic Recovery LORA_Expose->LORA_Recover LORA_Measure Measure Luminescence LORA_Recover->LORA_Measure LORA_Analyze Analyze Data LORA_Measure->LORA_Analyze

Caption: Experimental workflows for MABA and LORA.

Potential Signaling Pathway and Mechanism of Action

The precise molecular target and signaling pathway for the active diaryloxazole analogues of this compound have not been definitively elucidated in the available literature. However, based on the mechanisms of other antimycobacterial agents and related heterocyclic compounds, a plausible hypothesis is the inhibition of cell wall biosynthesis. The mycobacterial cell wall is a complex and essential structure, making its biosynthetic pathways attractive drug targets.

The following diagram illustrates a generalized signaling pathway for the inhibition of mycobacterial cell wall synthesis. It is important to note that this is a hypothetical representation, and the specific target of this compound analogues within this pathway remains to be determined.

Signaling_Pathway cluster_Cell Mycobacterium Cell Compound Diaryloxazole Analogue Target_Enzyme Cell Wall Biosynthesis Enzyme (e.g., InhA) Compound->Target_Enzyme Precursors Cell Wall Precursors Target_Enzyme->Precursors Cell_Wall Mycobacterial Cell Wall Target_Enzyme->Cell_Wall Inhibition Precursors->Cell_Wall Cell_Lysis Cell Lysis & Death Cell_Wall->Cell_Lysis

Caption: Hypothetical inhibition of cell wall synthesis.

Conclusion

The available data suggest that while this compound itself lacks significant antimycobacterial activity, its simpler diaryloxazole analogues represent a promising class of compounds for further investigation. The provided quantitative data and detailed experimental protocols offer a foundation for researchers to reproduce and build upon these findings. Future research should focus on elucidating the precise mechanism of action and identifying the specific molecular targets of these active analogues to facilitate the development of more potent and selective antimycobacterial agents. The lack of a clearly defined signaling pathway underscores a critical knowledge gap that needs to be addressed to advance the therapeutic potential of this chemical scaffold.

References

Safety Operating Guide

Proper Disposal of Texaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information

Researchers and laboratory personnel must handle Texaline with care, assuming it may be hazardous in the absence of specific toxicity data. Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.

Key Chemical and Physical Properties of this compound

A summary of the available computed properties for this compound is provided below. This information is crucial for assessing potential hazards and ensuring compatible storage and disposal.

PropertyValueSource
Molecular FormulaC15H10N2O3PubChem[1]
Molecular Weight266.25 g/mol PubChem[1]
IUPAC Name5-(1,3-benzodioxol-5-yl)-2-pyridin-3-yl-1,3-oxazolePubChem[1]
InChIKeySDHIXARCLVIOJM-UHFFFAOYSA-NPubChem[1]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection. The following is a generalized procedure for the disposal of a chemical like this compound.

  • Waste Characterization and Segregation :

    • Based on its chemical structure, this compound is an organic compound containing nitrogen and oxygen. Without specific reactivity data, it should be treated as a potentially hazardous chemical waste.

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Incompatible materials can lead to dangerous reactions.

  • Container Selection and Labeling :

    • Use a designated, leak-proof, and chemically compatible container for this compound waste. The container must be in good condition.[2]

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound"), its concentration, and the date of accumulation.

    • Ensure the container is kept closed except when adding waste.[2]

  • Accumulation and Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.[2]

    • The storage area should be a cool, well-ventilated space, away from heat sources or incompatible chemicals.[3]

  • Request for Pickup and Disposal :

    • Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for pickup.

    • Complete any required waste disposal request forms accurately and completely, providing all necessary information about the waste.[2]

    • Disposal will be carried out by a specialized and licensed hazardous waste disposal company in accordance with all regulations.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound waste from a laboratory setting.

TexalineDisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Waste Management A Generation of This compound Waste B Select & Label Compatible Container A->B C Segregate Waste (Avoid Mixing) B->C D Store in Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E Container Full or Time Limit Reached F Transport to Central Storage Facility E->F G Final Disposal by Licensed Contractor F->G

Caption: General workflow for the safe disposal of this compound waste.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the provided search results. The disposal procedure outlined above is based on established safety guidelines for chemical waste management. Researchers should always prioritize safety and regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.